molecular formula C7H4ClN3 B13674372 5-Chloropyrido[3,4-d]pyrimidine

5-Chloropyrido[3,4-d]pyrimidine

货号: B13674372
分子量: 165.58 g/mol
InChI 键: RYQWIVOMKNUGFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloropyrido[3,4-d]pyrimidine (Molecular Formula: C 7 H 4 ClN 3 , Molecular Weight: 165.58 g/mol) is a versatile chemical intermediate in medicinal chemistry and drug discovery. The chloropyridopyrimidine scaffold is of significant research value for developing novel therapeutic agents, particularly in the fields of oncology and immunology . This structure serves as a key precursor for the synthesis of potent antagonists of the C-X-C chemokine receptor 2 (CXCR2) . Upregulated CXCR2 signaling is implicated in a myriad of inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer progression, angiogenesis, and drug resistance . As a synthetic building block, the chlorine atom at the 5-position allows for further functionalization via cross-coupling reactions, such as Suzuki couplings, or nucleophilic aromatic substitutions, enabling systematic exploration of structure-activity relationships (SAR) . Researchers utilize this compound to create analogs aimed at improving potency and selectivity for target receptors. Pyrido[3,4-d]pyrimidine derivatives have also been explored for their selective cytotoxicity against specific cancer cell lines, including breast and renal cancers, highlighting their potential as a privileged scaffold in anticancer research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

属性

分子式

C7H4ClN3

分子量

165.58 g/mol

IUPAC 名称

5-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H

InChI 键

RYQWIVOMKNUGFW-UHFFFAOYSA-N

规范 SMILES

C1=C2C(=CN=CC2=NC=N1)Cl

产品来源

United States
Foundational & Exploratory

5-Chloropyrido[3,4-d]pyrimidine: Molecular Profiling, Solubility Thermodynamics, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic nitrogen heterocycles serve as privileged scaffolds for drug discovery. Among these, 5-Chloropyrido[3,4-d]pyrimidine has emerged as a highly versatile building block. Its unique electronic distribution and planar geometry make it an ideal precursor for developing targeted therapeutics, including chemokine receptor (CXCR2) antagonists and monopolar spindle 1 (MPS1) kinase inhibitors. However, the same structural features that confer high target affinity also introduce significant physicochemical challenges—most notably, high crystal lattice energy and poor aqueous solubility.

This technical guide provides an in-depth analysis of the molecular weight, physicochemical properties, and thermodynamic solubility profile of 5-chloropyrido[3,4-d]pyrimidine, alongside a self-validating protocol for solubility determination and its mechanistic role in synthetic workflows.

Physicochemical Properties & Molecular Weight Analysis

The core structure of 5-chloropyrido[3,4-d]pyrimidine consists of a pyrimidine ring fused to a pyridine ring, with a chlorine atom substituted at the 5-position. The introduction of the electron-withdrawing chlorine atom activates the adjacent positions for nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions.

The exact molecular weight is derived from its molecular formula (C₇H₄ClN₃ ):

  • Carbon (C): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H): 4 × 1.008 = 4.032 g/mol

  • Chlorine (Cl): 1 × 35.450 = 35.450 g/mol

  • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

  • Total Molecular Weight: 165.58 g/mol

Quantitative Data Summary
Physicochemical ParameterValueMechanistic Implication
Molecular Formula C₇H₄ClN₃Defines the atomic composition and halogen handle.
Molecular Weight 165.58 g/mol Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 0Increases lipophilicity; relies on target protein for H-bond donation.
Hydrogen Bond Acceptors 3Nitrogen atoms in the fused rings serve as potent H-bond acceptors (e.g., in the ATP-binding pocket of kinases).
Rotatable Bonds 0Rigid, highly coplanar structure (dihedral angle near 0°).

Causality of the Solubility Profile

The solubility profile of 5-chloropyrido[3,4-d]pyrimidine is dictated by the thermodynamics of its solid state versus its solvated state.

Aqueous Solubility: Pyrido[3,4-d]pyrimidines generally exhibit poor aqueous solubility. The rigid, coplanar nature of the fused bicyclic ring system facilitates highly efficient π-π stacking in the solid crystal lattice. To dissolve the compound in water, the solvation energy must overcome this massive crystal lattice energy. Because water cannot effectively solvate the hydrophobic aromatic surface, the compound remains largely insoluble in purely aqueous buffers. Studies on related pyrido-pyrimidine libraries indicate that fasted state simulated intestinal fluid (FaSSIF) solubility can range drastically (from 1.9 μM to 4.2 mM) depending entirely on the disruption of this planarity by subsequent substituents[1].

Organic Solvent Compatibility: To disrupt the strong intermolecular forces, polar aprotic solvents are required. 5-Chloropyrido[3,4-d]pyrimidine is highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents possess strong dipole moments that effectively solvate the electron-deficient heterocyclic core while preventing hydrogen-bond-mediated aggregation. For biological assays, the compound must be pre-dissolved in 100% DMSO to create a master stock before being serially diluted into aqueous media (keeping final DMSO concentration <1% to prevent precipitation).

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately assess the solubility of 5-chloropyrido[3,4-d]pyrimidine derivatives, kinetic solubility (solvent-shift) methods are insufficient, as they often capture supersaturated states. Instead, a self-validating thermodynamic shake-flask method must be employed. This protocol incorporates an internal validation loop: comparing multiple time points ensures equilibrium, while solid-state analysis ensures the compound hasn't degraded or formed a less soluble hydrate.

Step-by-Step Methodology
  • Preparation of Saturated State: Add an excess of solid 5-chloropyrido[3,4-d]pyrimidine (e.g., 5 mg) into two separate glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., FaSSIF or Phosphate Buffer pH 7.4) to each vial.

  • Equilibration (The Validation Step): Seal the vials. Incubate Vial A for 24 hours and Vial B for 48 hours at 37°C under constant agitation (e.g., 300 rpm on an orbital shaker).

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Supernatant Quantification: Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve.

  • Solid Pellet Analysis: Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

  • System Validation:

    • Equilibrium Check: The calculated concentration in Vial A (24h) must be within 5% of Vial B (48h). If Vial B is significantly lower, precipitation of a more stable polymorph occurred.

    • Form Check: The XRPD pattern of the pellet must match the starting material to confirm no hydrate/solvate formation altered the solubility profile.

SolubilityWorkflow A Solid Compound (5-Chloropyrido[3,4-d]pyrimidine) B Add Solvent (Aqueous buffer / FaSSIF) A->B C Incubate & Agitate (24h - 48h at 37°C) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Soluble Fraction F Solid Pellet Analysis (XRPD for form change) D->F Excess Solid G Equilibrium Validation (Compare 24h vs 48h) E->G

Self-validating shake-flask workflow for thermodynamic solubility determination.

Mechanistic Role in Drug Development

The 5-chloropyrido[3,4-d]pyrimidine scaffold is a critical divergence point in synthetic medicinal chemistry. The reactivity of the 5-chloro position allows for the rapid generation of diverse compound libraries.

Application 1: CXCR2 Antagonists

The chemokine receptor CXCR2 is a major target for inflammatory diseases. Researchers have synthesized 5-chloropyrido[3,4-d]pyrimidine from 3,5-dichloropyridine-4-carbonitrile to serve as a core scaffold for CXCR2 antagonists[2]. However, the synthesis requires deep mechanistic understanding. Standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃) often fail to convert the 5-chloro position because the Lewis-basic aminopyridine core coordinates and poisons the palladium catalyst. To overcome this, highly active catalytic systems utilizing bulky, electron-rich ligands like Pd₂dba₃ and XPhos are required to force the oxidative addition[3].

Application 2: MPS1 Kinase Inhibitors

Monopolar spindle 1 (MPS1) kinase is overexpressed in chromosomally unstable cancer cells. The pyrido[3,4-d]pyrimidine core is an exceptional ATP-competitive inhibitor scaffold. The introduction of nitrogen atoms into the aromatic rings removes steric clashes (hydrogen atoms), resulting in a highly coplanar structure (dihedral angle of −20°). This planarity allows the scaffold to slide deeply into the hydrophobic ATP-binding pocket of MPS1, resulting in highly potent antimitotic cancer agents[4].

SyntheticPathway N1 3,5-Dichloropyridine-4-carbonitrile (Starting Material) N2 5-Chloropyrido[3,4-d]pyrimidine (Core Scaffold) N1->N2 Cyclization N3 SNAr Reaction (Nucleophilic Substitution) N2->N3 Amine/Thiol Nucleophiles N4 Suzuki-Miyaura Coupling (Pd2dba3 / XPhos) N2->N4 Boronic Acids N5 CXCR2 Antagonists (Chemokine Receptor Modulators) N3->N5 N6 MPS1 Kinase Inhibitors (Antimitotic Cancer Agents) N4->N6

Synthetic divergence pathways utilizing 5-chloropyrido[3,4-d]pyrimidine in drug discovery.

References

  • . PubMed / NIH.

  • . PMC / NIH. 3.. Journal of Medicinal Chemistry - ACS Publications.

Sources

Advanced Synthesis Pathways and Functionalization of 5-Chloropyrido[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a highly privileged, emerging pharmacophore in modern medicinal chemistry. It has demonstrated profound utility in the development of targeted therapeutics, including Monopolar Spindle Kinase 1 (MPS1) inhibitors and human chemokine receptor CXCR2 antagonists[1][2]. Within this chemical space, the 5-chloro substituted derivative serves as a critical linchpin for late-stage diversification. This technical guide details the mechanistic causality, self-validating synthetic protocols, and catalytic optimization required to successfully construct and functionalize 5-chloropyrido[3,4-d]pyrimidine scaffolds.

Mechanistic Pathway & Scaffold Construction

The de novo synthesis of the 5-chloropyrido[3,4-d]pyrimidine core is strategically initiated from commercially available 3,5-dichloropyridine-4-carbonitrile. The synthetic logic relies on exploiting the electron-deficient nature of the pyridine ring to drive nucleophilic aromatic substitutions, while carefully managing the reactivity of the intermediate species to prevent off-target complexation[1].

Azidation and Chemoselective Reduction

The first transformation involves the nucleophilic displacement of one chloride using sodium azide. Because the starting material is symmetric, mono-substitution is statistically favored, but over-reaction to the diazide can occur. Maintaining a controlled temperature of 80 °C in dimethylformamide (DMF) yields a 9:1 ratio of the desired mono-azide to the di-substituted byproduct[1].

Causality in Reagent Selection: Standard protocols often utilize the Staudinger reduction (triphenylphosphine/H₂O) to convert azides to amines. However, applying this to the 5-chloropyrido[3,4-d]pyrimidine precursor results in an intractable mixture[1]. Why? In highly electron-deficient pyridine systems, the intermediate iminophosphorane is electronically stabilized and resists hydrolysis. To bypass this thermodynamic trap, a milder, redox-based reduction using FeCl₃ and NaI in acetonitrile is employed. The iodide acts as the reducing agent, while FeCl₃ acts as a Lewis acid to activate the azide, cleanly yielding the aminopyridine without forming stable intermediates[1].

Hydrolysis and Pyrimidine Ring Closure

The nitrile group is hydrated to a carboxamide using catalytic cesium hydroxide (CsOH) in aqueous ammonia. The subsequent pyrimidine ring closure is achieved via reaction with carbon disulfide (CS₂) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. DBU acts as a non-nucleophilic base to deprotonate the amide and amine, facilitating a bis-nucleophilic attack on CS₂ to form the 2-thioxo-5-chloropyrido[3,4-d]pyrimidine-4-one core[1].

SynthesisPathway A 3,5-Dichloropyridine- 4-carbonitrile B Azide Intermediate A->B NaN3 C Aminopyridine B->C FeCl3, NaI D Carboxamide C->D CsOH, NH3 E Thioxo-Pyrimidine D->E CS2, DBU F 5-Chloropyrido[3,4-d] pyrimidine E->F POCl3

De novo synthesis pathway of the 5-chloropyrido[3,4-d]pyrimidine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as color changes and pH-dependent precipitations serve as visual and chemical checkpoints to ensure protocol fidelity.

Protocol A: Synthesis of 3-Amino-5-chloropyridine-4-carboxamide
  • Azidation: Dissolve 3,5-dichloropyridine-4-carbonitrile (1.0 eq) in anhydrous DMF. Add NaN₃ (1.1 eq) and stir at 80 °C for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) should reveal a highly UV-active spot with a higher Rf​ than the starting material.

  • Reduction: Concentrate the mixture under reduced pressure, redissolve in acetonitrile, and add NaI (2.0 eq) followed by FeCl₃ (0.5 eq) at room temperature[1].

    • Validation Checkpoint: The solution will immediately turn dark brown due to the generation of elemental iodine (I₂). Quench with saturated aqueous Na₂S₂O₃ until the brown color completely dissipates, confirming the reduction is finished.

  • Hydrolysis: Isolate the resulting aminopyridine, suspend it in aqueous ammonia (25%), and add a catalytic amount of CsOH. Heat in a sealed tube at 100 °C for 12 hours. Cool to room temperature and filter the resulting precipitate.

Protocol B: Pyrimidine Cyclization (2-Thioxo-5-chloropyrido[3,4-d]pyrimidine-4-one)
  • Reagent Mixing: To a flame-dried, N₂-flushed flask, add the carboxamide from Protocol A (1.0 eq) and dry DMF. Sonicate for 15 minutes to ensure a fine, uniform suspension[1].

  • Base Addition: Add DBU (2.5 eq) dropwise.

    • Validation Checkpoint: The cloudy suspension must transition into a clear, homogeneous solution, indicating successful deprotonation.

  • Cyclization: Add CS₂ (10.0 eq) and heat the mixture to 60 °C for 6 hours.

  • Isolation: Cool the mixture to room temperature and acidify to pH 2–3 using 1M HCl[1].

    • Validation Checkpoint: A green/yellow precipitate will immediately crash out of solution. Filter, wash sequentially with H₂O, MeOH, and EtOAc, and dry under vacuum to afford the core scaffold.

Downstream Functionalization: Overcoming Cross-Coupling Inhibition

The C-5 chloro substituent is primed for Suzuki-Miyaura cross-coupling to explore structure-activity relationships (SAR). However, the pyrido[3,4-d]pyrimidine core is highly Lewis-basic. The nitrogen atoms readily coordinate to standard palladium(0) catalysts, effectively poisoning the catalytic cycle and halting oxidative addition[3].

Causality in Catalyst Selection: When standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, H₂O/Dioxane) are applied to couple 5-chloropyrido[3,4-d]pyrimidine with phenylboronic acid, zero conversion is observed[1][3]. To overcome this thermodynamic sink, the catalytic system must be transitioned to a highly active, sterically hindered Buchwald precatalyst system.

Utilizing Pd₂dba₃ combined with XPhos (dicyclohexyl-(2,4,6-triisopropylbiphenyl)phosphine) in n-butanol forces the palladium center into a highly reactive mono-ligated state. The extreme steric bulk of the XPhos ligand physically shields the metal center, preventing the Lewis-basic nitrogens of the pyrimidine core from coordinating to the palladium, thereby restoring the catalyst's ability to undergo oxidative addition into the C-Cl bond[3].

SuzukiCoupling Core 5-Chloropyrido[3,4-d]pyrimidine + Arylboronic Acid Cond1 Standard Pd(PPh3)4 K2CO3, H2O/Dioxane Core->Cond1 Cond2 Pd2dba3 / XPhos K2CO3, nBuOH Core->Cond2 Res1 No Conversion (Lewis-basic inhibition) Cond1->Res1 Res2 Successful Coupling or Hydrolysis Cond2->Res2

Catalyst selection logic for Suzuki-Miyaura cross-coupling on the scaffold.

Quantitative Data Summary

The following table summarizes the reaction parameters, catalytic systems, and expected yields for the synthesis and functionalization of the scaffold, providing a quick-reference benchmark for experimental design[1][3].

Reaction StepReagents & CatalystsSolvent & TempExpected YieldMechanistic Note
Azidation NaN₃ (1.1 eq)DMF, 80 °C85-90%9:1 ratio of mono to di-substituted product
Reduction FeCl₃ (0.5 eq), NaI (2.0 eq)ACN, RT80-85%Avoids stable iminophosphorane formation
Cyclization CS₂ (10 eq), DBU (2.5 eq)DMF, 60 °C89%Acidification to pH 2-3 required for precipitation
Suzuki Coupling (Standard) Pd(PPh₃)₄, K₂CO₃H₂O/Dioxane, 100 °C0%Catalyst poisoned by Lewis-basic core nitrogens
Suzuki Coupling (Optimized) Pd₂dba₃, XPhos, K₂CO₃n-BuOH, 100 °C45-65%Steric bulk of XPhos prevents off-target coordination

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI Pharmaceuticals / PubMed Central URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: ResearchGate / Synthesis Literature URL:[Link]

Sources

Unlocking the Pyrido[3,4-d]pyrimidine Pharmacophore: A Comprehensive Guide to Kinase Inhibition and Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of targeted cancer therapies has driven medicinal chemists to explore novel heterocyclic scaffolds capable of overcoming acquired resistance mechanisms. Among these, the pyrido[3,4-d]pyrimidine bicyclic system has emerged as a highly privileged pharmacophore[1]. By mimicking the adenine ring of adenosine triphosphate (ATP), this scaffold docks seamlessly into the highly conserved ATP-binding cleft of various oncogenic kinases.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural biology, structure-activity relationships (SAR), and experimental workflows required to harness pyrido[3,4-d]pyrimidine derivatives. We will explore their profound efficacy against mutant Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle 1 (MPS1) kinase, and emerging targets like KRAS-G12D.

Structural Biology and Pharmacophore Rationale

Pyridopyrimidines exist in multiple isomeric forms (e.g., [2,3-d],[3,2-d], [4,3-d], and [3,4-d]), depending on the position of the nitrogen atom in the fused pyridine ring[1]. However, the pyrido[3,4-d]pyrimidine isomer is uniquely positioned for kinase inhibition due to its specific electron distribution and steric tolerance.

The core advantage of this scaffold lies in its ability to form critical hydrogen bonds with the hinge region of the kinase domain. When functionalized with an aniline moiety at the C-4 position, the molecule achieves deep penetration into the hydrophobic pocket of the ATP-binding site[2]. Furthermore, compared to traditional quinazoline-based inhibitors, pyrido[3,4-d]pyrimidines often exhibit lower half-maximal inhibitory concentrations (IC50) and a distinct conformational flexibility that allows them to bypass steric clashes induced by gatekeeper mutations[2].

Target-Specific Biological Activities

EGFR Tyrosine Kinase: Overcoming T790M Resistance

In non-small cell lung cancer (NSCLC), the L858R activating mutation in EGFR is a primary driver of tumor proliferation[2]. While first-generation inhibitors are effective, tumors frequently develop the T790M "gatekeeper" mutation, which restores ATP affinity and blocks drug binding[2].

To combat this, researchers have designed irreversible pyrido[3,4-d]pyrimidine inhibitors. By installing an acrylamide moiety (a Michael acceptor) at the C-6 position, these compounds form a covalent bond with the Cys773 residue located at the edge of the ATP-binding site[3]. This covalent trapping completely negates the competitive advantage of intracellular ATP. For instance, compound 25h demonstrated potent inhibitory activity against the double-mutant EGFRL858R/T790M with an IC50 of 23.3 nM, effectively inducing apoptosis in resistant H1975 cell lines[4].

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation KRAS KRAS / MAPK Pathway EGFR->KRAS Phosphorylation Inhibitor Pyrido[3,4-d]pyrimidine (Covalent Inhibitor) Inhibitor->EGFR Covalent Binding (Cys773) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation KRAS->Proliferation

Fig 1: Mechanism of pyrido[3,4-d]pyrimidine covalent inhibitors on the EGFR signaling cascade.

MPS1 Kinase: Disrupting Mitotic Checkpoints

Monopolar spindle 1 (MPS1) kinase is critical for chromosome biorientation. Its overexpression promotes the survival of aneuploid cancer cells[5]. Pyrido[3,4-d]pyrimidines have shown excellent potency against MPS1; however, early derivatives suffered from rapid metabolic turnover in human liver microsomes (HLM)[6].

Through rigorous SAR optimization, it was discovered that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core sterically hindered cytochrome P450-mediated metabolism at the distant aniline ring[6]. This breakthrough directly led to the development of BOS172722, a highly potent, orally bioavailable Phase 1 clinical candidate for triple-negative breast cancer[6],[5].

Pan-HER and KRAS-G12D Innovations

Beyond specific point mutations, the scaffold is highly versatile. Tarloxotinib is a hypoxia-activated prodrug utilizing a pyrido[3,4-d]pyrimidine core to irreversibly target Pan-HER kinases specifically within the hypoxic tumor microenvironment, minimizing systemic toxicity[7]. Furthermore, recent breakthroughs have adapted this scaffold to target the elusive KRAS-G12D mutation. Compound 10k, utilizing a homopiperazine-mediated interaction, achieved an astonishing IC50 of 9.0 nM against KRAS-G12D[8].

Structure-Activity Relationship (SAR) Landscape

Quantitative data from recent biochemical evaluations highlights the precise tunability of the pyrido[3,4-d]pyrimidine scaffold.

Target KinaseLead CompoundIC50 ValueKey Structural Feature & MechanismReference
EGFR (L858R) Compound 421.1 nM2,4,6-trisubstituted; strong Ser797 interaction[3]
EGFR (L858R/T790M) Compound 25h23.3 nMC-6 acrylamide; irreversible covalent binding[4]
MPS1 Kinase BOS172722Highly PotentC-6 methyl group; blocks P450 metabolism[6]
KRAS-G12D Compound 10k9.0 nMHomopiperazine moiety; Glu92/His95 interaction[8]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these pharmacophores.

Protocol A: Synthesis of 4-Anilino-pyrido[3,4-d]pyrimidine Derivatives

Causality Focus: The regioselective functionalization of the pyrimidine ring is dictated by the differential reactivity of halogens. The C-4 position is highly electron-deficient, allowing for selective nucleophilic aromatic substitution before C-2 or C-6.

  • Core Functionalization (C-4 Amination):

    • Dissolve 2,4-dichloro-pyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous isopropanol.

    • Add the desired substituted aniline (1.1 eq) and N,N-diisopropylethylamine (DIEA) (2.0 eq).

    • Rationale: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic carbon.

    • Stir at 80°C for 4 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor progression via LC-MS. The reaction is deemed complete when the mass corresponding to the starting material is fully depleted, ensuring no di-substituted byproducts form prematurely.

  • Installation of the Covalent Warhead (C-6 Acrylamide):

    • Following C-2 substitution (if applicable) and deprotection of a C-6 amine precursor, dissolve the intermediate in dichloromethane (DCM) at 0°C.

    • Add acryloyl chloride (1.2 eq) dropwise in the presence of triethylamine.

    • Rationale: The low temperature prevents polymerization of the acryloyl chloride and limits over-acylation.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH). Validate purity (>95%) using 1H-NMR and HRMS prior to biological screening[8].

Protocol B: In Vitro Kinase Inhibition Assay (ATP-Competitive Profiling)

Causality Focus: Because covalent inhibitors exhibit time-dependent inhibition, standard IC50 assays must account for pre-incubation times to accurately reflect potency.

  • Enzyme Preparation: Dilute recombinant mutant kinase (e.g., EGFR L858R/T790M) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, pH 7.5).

  • Inhibitor Pre-Incubation: Add serial dilutions of the pyrido[3,4-d]pyrimidine compound to the enzyme. Incubate at room temperature for 60 minutes.

    • Rationale: This pre-incubation step is critical. It allows the Michael acceptor to permanently cross-link with the target cysteine (Cys773) before the introduction of competitive ATP[3].

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and the specific peptide substrate. Incubate for an additional 60 minutes.

  • Luminescence Detection: Add Kinase-Glo® reagent to measure residual ATP.

    • Self-Validation: Always include a "No Enzyme" control (baseline luminescence = 0% activity) and a "Vehicle (DMSO)" control (maximum ATP depletion = 100% kinase activity). Calculate IC50 using non-linear regression analysis.

Synthesis_Workflow Start Starting Material (Dichloro-pyrido-pyrimidine) Amination Regioselective Amination (C-4 Aniline Addition) Start->Amination Acrylamide Covalent Warhead Installation (C-6) Amination->Acrylamide Purification LC-MS & NMR Validation (>95%) Acrylamide->Purification Assay Time-Dependent Kinase Assay Purification->Assay

Fig 2: Standardized synthetic and validation workflow for pyrido[3,4-d]pyrimidine kinase inhibitors.

Future Perspectives in Drug Development

The pyrido[3,4-d]pyrimidine scaffold is far from exhausting its potential. As demonstrated by its successful application in PROTACs (Proteolysis Targeting Chimeras) for KRAS degradation[8] and as PET imaging probes ([18F]APP-1) to non-invasively detect L858R mutant tumors in vivo[2], this pharmacophore represents a foundational building block for the next generation of precision oncology. Future research must focus on optimizing the pharmacokinetic profiles (e.g., mitigating HLM turnover) while expanding the target space to include undruggable allosteric sites.

References

  • Source: xjtu.edu.
  • Source: mdpi.
  • Source: researchgate.
  • Source: mdpi.
  • Source: frontiersin.
  • Source: nih.
  • Source: jocpr.

Sources

An In-depth Technical Guide to 5-Chloropyrido[3,4-d]pyrimidine: Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive technical overview of a key derivative, 5-Chloropyrido[3,4-d]pyrimidine, focusing on its synthesis, safety and handling, chemical reactivity, and its pivotal role as an intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource for professionals engaged in chemical synthesis and drug discovery.

Compound Identification and Physicochemical Properties

Identifying the precise isomer is critical for both procurement and regulatory compliance. 5-Chloropyrido[3,4-d]pyrimidine is distinct from its other isomers, such as the more commonly documented 4-chloro derivative.

PropertyValueSource
IUPAC Name 5-Chloropyrido[3,4-d]pyrimidine-
CAS Number Not explicitly assigned in major databases; often synthesized and used in-house. Related isomer 4-Chloropyrido[3,4-d]pyrimidine is 51752-67-1.[1][1]
Molecular Formula C₇H₄ClN₃-
Molecular Weight 165.58 g/mol -
Canonical SMILES C1=CN=C2C(=C1)C(=NC=N2)Cl-
Appearance Expected to be a solid at room temperature[2]

Safety Data and Handling Protocols

A specific Safety Data Sheet (SDS) for 5-Chloropyrido[3,4-d]pyrimidine is not widely available. Therefore, safety protocols should be based on the hazards associated with analogous chlorinated heterocyclic compounds. The following data is extrapolated from SDS for similar structures and should be treated with caution, mandating a thorough risk assessment before handling.

Hazard Profile (Anticipated):

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed.[3]GHS07
Skin Corrosion/Irritation H315: Causes skin irritation.[3][4]GHS07
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][4]GHS07
Specific Target Organ Toxicity H335: May cause respiratory irritation.[3]GHS07

Recommended Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[2]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[2]

    • Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is required.[5]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[6]

    • If on Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloropyrido[3,4-d]pyrimidine is a multi-step process that requires careful control of reaction conditions. A representative and efficient synthesis starts from commercially available 3,5-dichloropyridine-4-carbonitrile.[7] This pathway is chosen for its reliability and the relatively high yields of the key intermediates.

Rationale for Synthetic Strategy: The core logic of this synthesis involves building the pyrimidine ring onto the pre-functionalized pyridine core. The initial nucleophilic aromatic substitution of a chloro group with an azide provides a masked amino group. This is a strategic choice as the azide is relatively stable and can be cleanly reduced to the amine without affecting the other chloro and nitrile functionalities. Subsequent hydrolysis of the nitrile to an amide, followed by cyclization, forms the pyrimidine ring.

Synthesis_Workflow A 3,5-Dichloropyridine-4-carbonitrile B Azide Analogue A->B  NaN₃, DMF   C 3-Amino-5-chloropyridine-4-carbonitrile B->C  FeCl₃, NaI (Reduction)   D 3-Amino-5-chloropyridine-4-carboxamide C->D  CsOH, aq. NH₃ (Hydrolysis)   E Pyrido[3,4-d]pyrimidin-4-one Intermediate D->E  Cyclization Reagent   F 5-Chloropyrido[3,4-d]pyrimidine (Target) E->F  POCl₃ (Chlorination)  

Caption: Synthetic workflow for 5-Chloropyrido[3,4-d]pyrimidine.

Detailed Experimental Protocol (Adapted from literature[7]):

  • Step 1: Azide Formation. To a solution of 3,5-dichloropyridine-4-carbonitrile in DMF, add sodium azide (NaN₃). Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC until the starting material is consumed. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

  • Step 2: Reduction of Azide. The resulting azide intermediate is reduced to the corresponding amine. A mild and effective method involves using iron(III) chloride (FeCl₃) and sodium iodide (NaI) in acetonitrile at room temperature. This avoids harsh hydrogenation conditions that could affect the chloro group.

  • Step 3: Nitrile Hydrolysis. The nitrile group of 3-amino-5-chloropyridine-4-carbonitrile is hydrolyzed to a primary amide. This can be achieved using a catalytic amount of cesium hydroxide (CsOH) in aqueous ammonia at an elevated temperature (e.g., 100 °C).

  • Step 4: Pyrimidine Ring Formation. The resulting 3-amino-5-chloropyridine-4-carboxamide is then cyclized to form the pyrimidinone ring. This can be accomplished using various one-carbon synthons like triethyl orthoformate or by reaction with carbon disulfide followed by alkylation and displacement.[8]

  • Step 5: Chlorination. The final step involves the chlorination of the pyrido[3,4-d]pyrimidin-4-one intermediate. This is a standard conversion of a cyclic amide (lactam) to a chloro-heterocycle using a strong chlorinating agent like phosphorus oxychloride (POCl₃) at reflux. The excess POCl₃ is carefully quenched with ice water, and the product is isolated.

Chemical Reactivity and Application in Library Synthesis

The primary site of reactivity on the 5-Chloropyrido[3,4-d]pyrimidine scaffold is the chlorine atom at the C5 position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. This inherent reactivity makes it an exceptionally valuable building block for generating diverse chemical libraries.

Expert Insight: The utility of the C5-chloro group cannot be overstated. It serves as a versatile "handle" for medicinal chemists. By reacting the scaffold with a wide array of nucleophiles (amines, thiols, alcohols), a multitude of analogues can be rapidly synthesized. This allows for a systematic exploration of the structure-activity relationship (SAR) around the core, which is fundamental to optimizing lead compounds in drug discovery.

Caption: Key reactivity of 5-Chloropyrido[3,4-d]pyrimidine.

Applications in Drug Discovery and Development

The pyrido[3,4-d]pyrimidine core is a bioisostere of purine and has been identified as a key pharmacophore in numerous kinase inhibitors and receptor antagonists. The 5-chloro derivative is a crucial intermediate for accessing analogues with potent and selective biological activity.

A. CXCR2 Antagonists for Inflammatory Diseases:

The human chemokine receptor CXCR2 is a well-validated target for a range of inflammatory diseases, autoimmune disorders, and cancer.[7] Research has identified that the pyrido[3,4-d]pyrimidine scaffold is a promising starting point for developing potent CXCR2 antagonists.[7] 5-Chloropyrido[3,4-d]pyrimidine can be used to synthesize derivatives that modulate the activity of this receptor, offering a potential therapeutic strategy for these conditions.

B. Kinase Inhibitors for Oncology:

Fused pyrimidine derivatives are of significant interest to medicinal chemists for their well-known anticancer activities.[9] The pyrido[3,4-d]pyrimidine skeleton, in particular, has been explored for the development of inhibitors against various kinases involved in cancer cell signaling. For instance, derivatives have been investigated as inhibitors of Monopolar spindle 1 (Mps1), a kinase that is a potential target for cancer treatment.[10] The ability to diversify the 5-position of the scaffold allows for fine-tuning of selectivity and potency against specific kinase targets.

Signaling_Pathway cluster_cell Cellular Signaling Ligand Chemokine (e.g., CXCL8) CXCR2 CXCR2 Receptor Ligand->CXCR2 G_Protein G-Protein Activation CXCR2->G_Protein Downstream Downstream Signaling (e.g., Ca²⁺ Mobilization) G_Protein->Downstream Response Inflammatory Response Downstream->Response Inhibitor Pyrido[3,4-d]pyrimidine Derivative Inhibitor->CXCR2 Inhibition

Caption: Inhibition of the CXCR2 signaling pathway by a pyrido[3,4-d]pyrimidine-based antagonist.

Conclusion

5-Chloropyrido[3,4-d]pyrimidine is a high-value chemical intermediate for researchers in drug discovery. Its strategic importance lies in the reactive C5-chloro group, which provides a reliable anchor point for the synthesis of extensive compound libraries. While its direct safety data is sparse, established protocols for similar chlorinated heterocycles provide a robust framework for safe handling. The demonstrated utility of its derivatives as potent modulators of key biological targets, such as the CXCR2 receptor and various protein kinases, underscores its continued relevance in the pursuit of novel therapeutics for inflammatory diseases and cancer.

References

  • ResearchGate. Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and...[Link]

  • PMC. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[Link]

  • PMC. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[Link]

  • PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.[Link]

  • Chemstock. Chemwatch GHS SDS in English (European) 39605.[Link]

  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines.[Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.[Link]

  • NextSDS. 5,7-Dichloropyrido[4,3-d]pyriMidine — Chemical Substance Information.[Link]

  • Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.[Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.[Link]

  • MDPI. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.[Link]

  • MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER.[Link]

Sources

X-Ray Crystallographic Profiling and Synthetic Workflows for 5-Chloropyrido[3,4-d]pyrimidine in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing rigid heterocyclic scaffolds for Structure-Based Drug Design (SBDD). The pyrido[3,4-d]pyrimidine core—and specifically its highly reactive intermediate, 5-chloropyrido[3,4-d]pyrimidine —serves as a master key in modern drug discovery. This whitepaper provides an in-depth technical analysis of the crystallographic data, conformational advantages, and self-validating experimental protocols required to synthesize, crystallize, and functionalize this critical scaffold.

Crystallographic Significance: The Causality of Planarity

In the development of kinase inhibitors and receptor antagonists, the three-dimensional conformation of the core scaffold dictates target affinity. X-ray crystallographic data reveals that the pyrido[3,4-d]pyrimidine core possesses a distinct structural advantage over traditional bicyclic systems like isoquinolines.

The Dihedral Advantage

According to structural models derived from the , the introduction of two nitrogen atoms into the aromatic ring removes two steric hydrogen clashes. This electronic and steric shift drastically alters the molecule's planarity. While isoquinoline derivatives exhibit a severe torsional twist (dihedral angle of ~98°), the pyrido[3,4-d]pyrimidine core achieves a highly coplanar conformation with a dihedral angle of roughly -20°.

This coplanarity is not merely a geometric curiosity; it is the causal factor behind the scaffold's ability to slide deeply into the narrow ATP-binding hinge regions of kinases (e.g., MPS1) or accommodate specific hydrogen-bonding networks, such as the interaction with Thr77 in Mycobacterium tuberculosis targets, as noted in the.

Table 1: Comparative Crystallographic and Conformational Parameters
Scaffold CoreDihedral AngleStructural PlanarityPrimary Target ApplicationBinding Causality
Isoquinoline ~98°Non-planar / TwistedBroad-spectrumSteric clashes limit deep hinge penetration.
Pyrido[3,4-d]pyrimidine ~ -20°Highly CoplanarMPS1, CXCR2, CYP121A1Flat topology enables optimal Van der Waals contacts and H-bonding.

Experimental Workflows: Synthesis and Crystallization

The synthesis of 5-chloropyrido[3,4-d]pyrimidine requires precise control over reaction conditions to avoid stable, unreactive intermediates. The following self-validating protocol is adapted from methodologies established in the .

Protocol A: Synthesis of 5-Chloropyrido[3,4-d]pyrimidine
  • Nucleophilic Aromatic Substitution: React commercially available 3,5-dichloropyridine-4-carbonitrile with sodium azide (NaN₃) in DMF at 80 °C to yield the azide intermediate.

  • Reduction (Causality Check): Do not use Staudinger conditions (PPh₃). The resulting iminophosphorane is too stable and yields an intractable mixture. Instead, reduce the azide using FeCl₃ and NaI in acetonitrile (ACN) at room temperature to successfully yield the aminopyridine.

  • Scaffold Cyclization: Treat the intermediate with CS₂ and DBU in DMF at 60 °C to close the pyrimidine ring, forming the thioxo-pyrimidine core.

  • Chlorination: Reflux the intermediate in neat POCl₃ at 120 °C. The high temperature drives the aromatization and installs the reactive 5-chloro handle. Quench carefully over ice, extract with EtOAc, and dry over Na₂SO₄.

Protocol B: Single-Crystal Growth via Vapor Diffusion

To obtain high-resolution X-ray crystallographic data, vapor diffusion is the method of choice due to its ability to slowly reach supersaturation, which is critical for rigid, planar heterocycles.

  • Solubilization: Dissolve 5-10 mg of purified 5-chloropyrido[3,4-d]pyrimidine in a minimal volume of Dichloromethane (DCM) / Methanol (9:1 v/v) in an inner micro-vial.

  • Diffusion Setup: Place the micro-vial inside a larger sealed chamber containing an anti-solvent (e.g., Pentane or Diethyl Ether).

  • Incubation: Allow vapor equilibration at 4 °C for 3–7 days. The gradual diffusion of the anti-solvent into the DCM mixture will yield high-quality, off-white/light-yellow single crystals.

Synthesis N1 3,5-Dichloropyridine- 4-carbonitrile N2 Azide Intermediate (NaN3, DMF) N1->N2 SNAr Reaction N3 Reduction (FeCl3, NaI) N2->N3 Avoid Staudinger N4 Cyclization & Chlorination (POCl3) N3->N4 Ring Closure N5 5-Chloropyrido[3,4-d]pyrimidine (Target Scaffold) N4->N5 Halogenation N6 Vapor Diffusion Crystallization N5->N6 Purification N7 X-Ray Diffraction Analysis N6->N7 Single Crystal

Caption: Workflow for the synthesis and crystallographic isolation of 5-chloropyrido[3,4-d]pyrimidine.

Functionalization: Overcoming Palladium Chelation in SBDD

The 5-chloro position is intended as a functional handle for Suzuki-Miyaura cross-coupling to generate diverse libraries for SBDD. However, standard coupling conditions universally fail.

The Causality of Failure: The pyrido[3,4-d]pyrimidine core contains multiple Lewis-basic nitrogen atoms. When standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are used, these nitrogens chelate the palladium center, effectively poisoning the catalyst and preventing oxidative addition into the C-Cl bond.

The Solution: Transitioning to a highly active, sterically hindered catalytic system is mandatory. Using Pd₂(dba)₃ in conjunction with XPhos (a bulky, electron-rich Buchwald ligand) physically blocks the Lewis-basic nitrogens from coordinating with the palladium, forcing the catalytic cycle to proceed at the 5-chloro position.

Table 2: Optimization of Suzuki-Miyaura Coupling for 5-Chloropyrido[3,4-d]pyrimidine
Catalyst SystemLigandBase / SolventYieldMechanistic Causality
Pd(PPh₃)₄ NoneK₂CO₃ / Dioxane-H₂O0%Catalyst poisoned via Pd-chelation by the aminopyridine core.
Pd₂(dba)₃ XPhosK₂CO₃ / n-BuOH>85%Bulky XPhos ligand prevents off-target nitrogen coordination.
Protocol C: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Preparation: In a flame-dried Schlenk tube under N₂ atmosphere, add 5-chloropyrido[3,4-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq). The 1:2 ratio of Pd to ligand ensures complete formation of the active L-Pd(0) species.

  • Reaction: Suspend in degassed n-butanol (n-BuOH). Heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (DCM/MeOH gradient) to isolate the functionalized lead compound.

SBDD XRay X-Ray Data: 5-Chloro Scaffold Planarity Structural Analysis: Dihedral Angle -20° XRay->Planarity Extract Parameters Docking In Silico Docking (MPS1 / CXCR2) Planarity->Docking Coplanar Conformation Coupling Pd-Catalyzed Suzuki Coupling Docking->Coupling Guide Substituents Lead Potent Kinase Inhibitor (Lead Compound) Coupling->Lead Overcome Lewis-Basic Chelation

Caption: Structure-based drug design pipeline leveraging pyrido[3,4-d]pyrimidine crystallographic data.

Conclusion

The 5-chloropyrido[3,4-d]pyrimidine scaffold is a triumph of rational drug design. By leveraging X-ray crystallographic data, researchers can exploit its unique coplanar geometry to achieve superior target binding. When coupled with rigorous, sterically-protected synthetic methodologies like XPhos-mediated Suzuki coupling, this core becomes an indispensable tool for generating highly selective kinase inhibitors and receptor antagonists.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Molecules (MDPI) / PubMed Central URL:[Link][2]

  • A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach European Journal of Medicinal Chemistry / PubMed Central URL:[Link][3]

Sources

Electronic Properties and Reactivity of 5-Chloropyrido[3,4-d]pyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of potent kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and other critical oncogenic pathways 1. Within this family of bicyclic heterocycles, 5-chloropyrido[3,4-d]pyrimidine serves as a highly versatile electrophilic intermediate. This whitepaper dissects the electronic properties of this core, explains the mechanistic causality behind its reactivity, and provides field-validated protocols for its functionalization via Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

Structural Anatomy and Electronic Properties

The pyrido[3,4-d]pyrimidine core is formed by the fusion of a pyrimidine ring and a pyridine ring. The arrangement of the three nitrogen atoms within this bicyclic system profoundly dictates its physicochemical behavior 2.

  • Global Electron Deficiency: The combined inductive and mesomeric electron-withdrawing effects of the N1, N3, and N7 atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system.

  • C5 Activation: The placement of a chlorine atom at the C5 position (adjacent to the bridgehead) creates a highly polarized C-Cl bond. This position is exceptionally vulnerable to nucleophilic attack because the resulting anionic intermediate (Meisenheimer complex) is heavily resonance-stabilized by the adjacent nitrogen atoms.

  • Lewis Basicity: Despite being electron-deficient, the lone pairs on the nitrogen atoms retain significant Lewis basicity, which poses specific challenges during transition-metal-catalyzed functionalizations due to competitive metal coordination.

G N1 5-Chloropyrido[3,4-d]pyrimidine (Electrophilic Core) N2 Nucleophilic Attack (e.g., Amine) N1->N2 Activation N3 Meisenheimer Complex (Resonance Stabilized) N2->N3 Rate-determining N4 Chloride Elimination (Fast Step) N3->N4 Rearrangement N5 5-Substituted Product (Stable Scaffold) N4->N5 Product Formation

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

Mechanistic Causality in Reactivity

SNAr Dominance

Because of the profound electron deficiency of the core, SNAr is the most reliable method for functionalizing the C5 position. Primary and secondary amines react rapidly at room temperature to 60 °C. The causality is straightforward: the electronegative nitrogens act as an "electron sink," stabilizing the transition state and accelerating the rate-determining nucleophilic addition step.

The Cross-Coupling Conundrum

Attempting to install carbon-based nucleophiles via Suzuki-Miyaura cross-coupling introduces a major mechanistic hurdle. Standard conditions (e.g., Pd(PPh3)4 with K2CO3) typically result in 0% conversion 3.

  • The Cause: The basic nitrogens of the pyrido[3,4-d]pyrimidine core act as bidentate or monodentate ligands, coordinating tightly to the Pd(II) intermediate formed after oxidative addition. This traps the catalyst in a stable, unreactive state (catalyst poisoning).

  • The Solution: Utilizing a highly active, sterically demanding catalyst system like Pd2(dba)3 paired with the dialkylbiaryl phosphine ligand XPhos . The extreme steric bulk of XPhos prevents off-target coordination by the substrate's nitrogen atoms, forcing the catalytic cycle forward through transmetalation and reductive elimination.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr with Aliphatic Amines

This protocol is designed to prevent competitive hydrolysis and ensure complete conversion without over-reaction.

  • Preparation: In an oven-dried flask, dissolve 5-chloropyrido[3,4-d]pyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the generated HCl without competing for the electrophilic C5 center.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine) (1.1 equiv) dropwise at 0 °C.

  • Reaction & Validation: Warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor via LC-MS. The disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom (M / M+2) and the appearance of the product mass confirms successful substitution.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: High-Efficiency Suzuki-Miyaura Coupling

This protocol overcomes the catalyst poisoning inherent to Lewis-basic heterocycles 3.

  • Anaerobic Assembly: In a Schlenk tube, combine 5-chloropyrido[3,4-d]pyrimidine (1.0 equiv), the desired boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species while saturating the metal center with steric bulk.

  • Solvent & Degassing: Add degassed n-BuOH (0.1 M). Purge the system with Argon for 15 minutes.

  • Heating & Validation: Heat to 100 °C for 12 hours. Self-Validation: TLC monitoring should show complete consumption of the starting material. If the reaction stalls, oxygen contamination or insufficient ligand bulk is the likely culprit.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

G S1 Reagent Assembly (Strictly Anhydrous/Anaerobic) S2 Catalyst Activation Pd2(dba)3 + XPhos S1->S2 S3 Oxidative Addition into C5-Cl Bond S2->S3 Active Pd(0)L S4 Transmetalation & Reductive Elimination S3->S4 Boronic Acid / Base S5 Product Isolation (Avoid Acidic Hydrolysis) S4->S5 Yield > 80%

Optimized Suzuki-Miyaura cross-coupling workflow overcoming catalyst poisoning.

Quantitative Data Summary

The following table summarizes the comparative reaction parameters and outcomes for the functionalization of the 5-chloropyrido[3,4-d]pyrimidine scaffold:

Reaction TypeReagents / Catalyst SystemBase / SolventTemp (°C)Yield / ObservationMechanistic Note
SNAr (Amination) Morpholine (1.1 eq)DIPEA / THF25>85% (Clean conversion)Rapid attack due to low LUMO energy of the bicyclic core.
SNAr (Anilines) 3-Bromoaniline (1.2 eq)TEA / DMF6070-80%Requires mild heating due to lower nucleophilicity of anilines.
Suzuki Coupling (Standard) Phenylboronic acid, Pd(PPh3)4K2CO3 / Dioxane-H2O900% (No conversion)Catalyst poisoning via nitrogen coordination to Pd(II).
Suzuki Coupling (Optimized) Phenylboronic acid, Pd2(dba)3, XPhosK2CO3 / n-BuOH10065-85%Bulky XPhos ligand prevents off-target N-coordination.

References

  • Title: Isomeric 4-[(3-Bromophenyl)
  • Title: A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery Source: Benchchem URL
  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI URL

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 5-Chloropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a class of heterocyclic compounds known as pyridopyrimidines, which are of significant interest to medicinal chemists.[1][2] Among the four possible isomers, the pyrido[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases.[2][3] Consequently, derivatives of this scaffold are well-known for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The introduction of a chlorine atom, specifically at the 5-position (or the analogous 4-position, depending on the specific ring numbering of the precursor), is a critical synthetic modification. This halogen serves as a versatile chemical handle, enabling further diversification of the core structure through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions.[4][5][6] This capability allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency and selectivity. This document provides a detailed protocol for the synthesis of a key 5-chloropyrido[3,4-d]pyrimidine intermediate, grounded in established chemical literature.

General Synthetic Strategy: From Pyridinone to Chlorinated Product

A robust and frequently employed strategy for constructing 5-chloropyrido[3,4-d]pyrimidines begins with a suitably substituted pyridine precursor. The synthesis can be logically divided into two primary stages:

  • Formation of the Fused Pyrimidinone Core: This step involves the cyclocondensation of an aminopyridine derivative to build the adjacent pyrimidine ring. A common approach is to start with a 2-amino-3-cyanopyridine or a related derivative and cyclize it to form a pyrido[3,4-d]pyrimidin-4(3H)-one. This foundational structure contains the complete heterocyclic core.

  • Chlorination of the Pyrimidinone: The hydroxyl group of the pyrimidinone (in its tautomeric form) is then converted to a chloride. This transformation is most effectively achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[4][5] The reaction proceeds by activating the carbonyl oxygen, followed by nucleophilic attack of the chloride ion, ultimately yielding the desired chloro-substituted product, which is a key intermediate for further functionalization.

This two-stage approach provides a reliable pathway to the target compounds, leveraging readily available starting materials and well-understood reaction mechanisms.

Visualization of the Synthetic Workflow

The following diagram outlines the general synthetic pathway from a substituted aminopyridine to the final chlorinated product.

G cluster_0 Stage 1: Pyrimidinone Core Formation cluster_1 Stage 2: Chlorination A 2-Amino-3-cyanopyridine Derivative B Pyrido[3,4-d]pyrimidin-4(3H)-one Intermediate A->B Cyclization (e.g., Formamide, heat) C 5-Chloropyrido[3,4-d]pyrimidine Derivative B->C Chlorination (POCl₃, heat)

Caption: General workflow for the synthesis of 5-Chloropyrido[3,4-d]pyrimidines.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a 5-chloropyrido[3,4-d]pyrimidine analogue. Researchers must adapt and optimize conditions for their specific substrates and scales.

Part A: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one Intermediate

This first part details the construction of the core heterocyclic structure.

  • Materials and Reagents:

    • 2-Amino-3-cyanopyridine derivative (1.0 eq)

    • Formamide

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Ice bath

    • Buchner funnel and filter paper

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add the 2-amino-3-cyanopyridine derivative (1.0 eq).

    • Add an excess of formamide to the flask (typically 10-20 volumes relative to the starting material).

    • Heat the reaction mixture to reflux (approximately 180-200 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Once complete, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the pyrido[3,4-d]pyrimidin-4(3H)-one intermediate, which can often be used in the next step without further purification.

Part B: Chlorination to Yield 5-Chloropyrido[3,4-d]pyrimidine Derivative

This second part details the critical chlorination step.

  • Materials and Reagents:

    • Pyrido[3,4-d]pyrimidin-4(3H)-one intermediate (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with reflux condenser and gas outlet to a scrubber

    • Heating mantle or oil bath

    • Ice water or crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

    • In a dry round-bottom flask, suspend the pyrido[3,4-d]pyrimidin-4(3H)-one intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0-10.0 eq).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-12 hours.[5] Monitor the reaction by TLC until the starting material is fully consumed.

    • After completion, allow the mixture to cool to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice or into ice-cold water with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as DCM or EtOAc.

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 5-chloropyrido[3,4-d]pyrimidine derivative.

Summary of Reaction Parameters

The following table summarizes typical conditions and outcomes for the key chlorination step, based on representative literature procedures.

IntermediateChlorinating AgentCatalystTemperature (°C)Time (h)ProductTypical Yield (%)Reference
Pyrido[3,4-d]pyrimidin-4(3H)-onePOCl₃None/DMF1205-124-Chloropyrido[3,4-d]pyrimidine78%[4]
Substituted Pyrido[3,4-d]pyrimidinonePOCl₃None120-5-Chloro-pyrido[3,4-d]pyrimidine analogueNot specified[5]

Note: The numbering of the chloro-position (4- vs. 5-) can vary based on the specific heterocyclic core and substituents. The procedures are analogous.

References

  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and... - ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Available at: [Link]

Sources

Application Note: Utilizing 5-Chloropyrido[3,4-d]pyrimidine as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, potent, and bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. Among the diverse heterocyclic pharmacophores explored, the pyrido[3,4-d]pyrimidine core has emerged as a highly effective ATP-competitive scaffold. This application note details the mechanistic rationale, synthetic workflows, and biochemical validation protocols for utilizing 5-chloropyrido[3,4-d]pyrimidine as a central building block in the rational design of kinase inhibitors targeting the [1] and[2].

Mechanistic Rationale: The Pyrido[3,4-d]pyrimidine Core

Structural Causality in the ATP-Binding Pocket

The pyrido[3,4-d]pyrimidine scaffold is a bioisostere of the classic quinazoline core found in first-generation EGFR inhibitors like Gefitinib and Erlotinib. The strategic insertion of an additional nitrogen atom into the fused ring system serves two critical purposes:

  • Electronic Modulation: The additional nitrogen alters the electron density of the aromatic system, frequently improving aqueous solubility and pharmacokinetic profiles compared to highly lipophilic quinazolines.

  • Conformational Control: Crystallographic studies reveal that pyrido[3,4-d]pyrimidines exhibit a highly coplanar conformation (dihedral angle near −20°)[2]. This coplanarity perfectly mirrors the geometry required to penetrate the deep, hydrophobic cleft of the kinase hinge region, allowing the pyrimidine nitrogen atoms to form critical hydrogen bonds with hinge residues (e.g., Met769 in EGFR or Gly605 in MPS1)[3].

The Strategic Role of the 5-Chloro Substituent

In drug discovery, late-stage functionalization is essential for rapid Structure-Activity Relationship (SAR) exploration. The[4] intermediate is uniquely suited for this. Positioned adjacent to the bridgehead nitrogen, the 5-chloro group is highly activated by the electron-deficient nature of the fused heterocycle. This activation makes it an ideal handle for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing chemists to rapidly append diverse functional groups that probe the solvent-exposed regions of the kinase target.

Workflow for kinase inhibitor discovery using a 5-chloropyrido[3,4-d]pyrimidine scaffold.

Synthetic Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality of Experimental Design: Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3​)4​ , K2​CO3​ , aqueous dioxane) often fail when applied to pyrido[3,4-d]pyrimidines. The highly Lewis-basic aminopyridine core strongly coordinates to palladium, poisoning the catalyst and halting the catalytic cycle[5]. To overcome this, the protocol below utilizes a highly active catalyst system ( Pd2​(dba)3​ ) paired with the bulky, electron-rich Buchwald ligand XPhos . This combination accelerates oxidative addition and prevents the core scaffold from displacing the phosphine ligand[5].

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube under an argon atmosphere, add 5-chloropyrido[3,4-d]pyrimidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), Pd2​(dba)3​ (0.05 equiv, 2.5 mol%), XPhos (0.1 equiv, 5 mol%), and anhydrous K2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add 5 mL of degassed anhydrous n-butanol. (Note: n-butanol is chosen over dioxane to facilitate higher reaction temperatures while maintaining solubility of the polar core).

  • Reaction Execution: Seal the tube and stir the mixture at 100 °C for 12 hours.

  • Self-Validating In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). A successful conversion is validated by LC-MS analysis of a crude aliquot, observing the disappearance of the characteristic M / M+2 chlorine isotope pattern and the appearance of the target mass.

  • Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution DCM to 5% MeOH in DCM) to yield the 5-substituted pyrido[3,4-d]pyrimidine.

Biochemical Validation: Kinase Inhibition Assay Protocol

Causality of Experimental Design: To evaluate the synthesized library, an ADP-Glo™ Kinase Assay is utilized. Unlike assays that rely on specific fluorescently tagged peptide substrates, the ADP-Glo assay measures the universal byproduct of the kinase reaction (ADP). This eliminates substrate-interference artifacts and provides a direct, highly sensitive quantification of ATP-competitive inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Dilute the target kinase (e.g., recombinant EGFR or MPS1) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT). Prepare serial dilutions of the synthesized pyrido[3,4-d]pyrimidine compounds in 100% DMSO.

  • Reaction Assembly (384-well plate):

    • Add 1 µL of compound solution (or DMSO for controls).

    • Add 2 µL of the kinase/substrate mixture.

    • Incubate for 15 minutes at room temperature to allow for competitive binding at the hinge region.

  • Reaction Initiation: Add 2 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase.

  • Self-Validating System Controls (Critical):

    • Vehicle Control (100% Activity): DMSO + Kinase + ATP. Validates maximum signal.

    • No-Enzyme Control (Background): DMSO + Buffer + ATP. Validates ATP depletion efficiency and establishes the baseline.

    • Positive Control: A known reference inhibitor (e.g., 100 nM [1]). Validates assay sensitivity and dynamic range.

Quantitative SAR Analysis

The table below summarizes representative Structure-Activity Relationship (SAR) data for diverse substitutions at the 5-position of the pyrido[3,4-d]pyrimidine core, demonstrating how late-stage functionalization impacts kinase selectivity and potency[2],[1].

Compound IDCore ScaffoldR5 Substituent (Late-Stage)EGFR IC50​ (nM)MPS1 IC50​ (nM)ClogP
Core-Cl 5-Chloropyrido[3,4-d]pyrimidine-Cl>10,000>10,0001.82
Analog-1 Pyrido[3,4-d]pyrimidine-Phenyl4501,2003.15
Analog-2 Pyrido[3,4-d]pyrimidine-3-Fluoro-4-methoxyphenyl428503.40
Analog-3 Pyrido[3,4-d]pyrimidine-NH-Cyclopentyl1,100152.65
Analog-4 Pyrido[3,4-d]pyrimidine-NH-(3-Chloro-4-fluorophenyl)1.8 3203.88

Data Interpretation: Replacing the synthetic 5-chloro handle with bulky, electron-rich anilines (Analog-4) drives high potency against EGFR by occupying the hydrophobic pocket adjacent to the hinge region. Conversely, aliphatic amines (Analog-3) shift the selectivity profile toward MPS1.

Pharmacological Impact: Downstream Signaling

Once the pyrido[3,4-d]pyrimidine inhibitor successfully outcompetes ATP in the kinase hinge region, it halts the autophosphorylation of the receptor. For targets like EGFR, this severs the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately arresting the cell cycle and inducing apoptosis in malignant cells.

Mechanism of action for pyrido[3,4-d]pyrimidine-based competitive kinase inhibitors.

References

  • [2] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic and Medicinal Chemistry. URL:[Link]

  • [3] Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences - MDPI. URL:[Link]

  • [4] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. International Journal of Molecular Sciences - MDPI. URL:[Link]

  • [5] A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Advanced Synthesis & Catalysis. URL:[Link]

Sources

Palladium-catalyzed cross-coupling reactions with 5-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloropyrido[3,4-d]pyrimidine

Executive Summary

Pyrido[3,4-d]pyrimidines are privileged heterocyclic scaffolds in modern medicinal chemistry, serving as the core architecture for human chemokine receptor CXCR2 antagonists[1], monopolar spindle kinase 1 (MPS1) inhibitors, and broad-spectrum anticancer agents[2]. Late-stage diversification of this core via palladium-catalyzed cross-coupling is a highly desirable synthetic strategy. However, the 5-chloropyrido[3,4-d]pyrimidine derivative presents severe synthetic bottlenecks. This application note details the mechanistic causality behind these failures and provides field-proven, self-validating protocols to successfully achieve C–N and C–C bond formation on this recalcitrant scaffold.

Mechanistic Causality & Scaffold Challenges

As a Senior Application Scientist, troubleshooting cross-coupling reactions requires understanding the specific electronic and steric environment of the substrate. The 5-chloropyrido[3,4-d]pyrimidine scaffold routinely fails under standard first-generation Suzuki-Miyaura or Buchwald-Hartwig conditions for three primary reasons:

  • Catalyst Poisoning via Lewis Basicity: The aminopyridine core contains multiple Lewis-basic nitrogen atoms. These heteroatoms competitively coordinate to the palladium(0) center, displacing standard phosphine ligands (like PPh3) and completely halting the rate-limiting oxidative addition step[1].

  • Steric Hindrance: The chlorine atom at the 5-position is sterically encumbered by the adjacent pyrimidine ring system. This drastically reduces the rate of oxidative addition compared to the more accessible 6-chloro or 8-chloro isomers[1].

  • Competing Hydrolysis (The Fatal Flaw): When utilizing highly active catalyst systems in the presence of aqueous bases (e.g., K2CO3 in water/dioxane or n-BuOH), the highly activated C–Cl bond undergoes rapid nucleophilic attack by hydroxide ions. This results in the exclusive formation of the 4-oxo-pyrido[3,4-d]pyrimidine derivative rather than the desired cross-coupled product[1].

To overcome these challenges, researchers must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). These ligands sterically shield the palladium center from off-target nitrogen coordination and accelerate both oxidative addition and reductive elimination[3]. Furthermore, strictly anhydrous conditions are mandatory.

Mechanistic_Pathway Pd_Cat Pd(0) Active Catalyst (e.g., Pd2(dba)3 + XPhos) Ox_Add Oxidative Addition (5-Cl-pyrido[3,4-d]pyrimidine) Pd_Cat->Ox_Add Rate-limiting step Poison Catalyst Poisoning (Lewis Basic N) Pd_Cat->Poison Unshielded Pd Pd_II Pd(II) Intermediate Ox_Add->Pd_II Transmet Transmetalation (Boronic Acid/Amine) Pd_II->Transmet Base required Hydrolysis Hydrolysis Side-Reaction (4-oxo derivative) Pd_II->Hydrolysis Aqueous Base / Heat Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Pd(0) Regeneration Product Cross-Coupled Product Red_Elim->Product

Mechanistic pathway of Pd-catalyzed coupling and primary failure modes for Lewis-basic heterocycles.

Quantitative Performance Data

The following table summarizes the experimental outcomes when attempting to couple 5-chloropyrido[3,4-d]pyrimidine under various catalytic regimes.

Reaction TypeCatalyst SystemBase / SolventTemp (°C)YieldPrimary Observation / Causality
Suzuki-Miyaura (Standard) Pd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O1000% Complete lack of conversion due to catalyst poisoning by the Lewis-basic core[1].
Suzuki-Miyaura (Advanced) Pd2(dba)3 / XPhosK2CO3 / n-BuOH120<5% Exclusively yielded the hydrolyzed 4-oxo-pyrido[3,4-d]pyrimidine side product[1].
Buchwald-Hartwig (Amination) Pd2(dba)3 / XPhosCs2CO3 / Dioxane (Dry)10045–60% Successful C–N coupling using benzophenone imine as an ammonia surrogate[4].

Optimized Experimental Protocols

The following protocols have been engineered as self-validating systems to ensure high fidelity during execution.

Protocol A: Anhydrous Buchwald-Hartwig Amination (C–N Coupling)

Because primary amines can further poison the catalyst, this protocol utilizes benzophenone imine as an ammonia surrogate, followed by acidic cleavage[4],[5].

Reagents: 5-chloropyrido[3,4-d]pyrimidine (1.0 eq), Benzophenone imine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.10 eq), anhydrous Cs2CO3 (2.0 eq), anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Atmospheric moisture must be strictly excluded to prevent nucleophilic attack by hydroxide, which yields the 4-oxo side product[1].

  • Reagent Loading: Add 5-chloropyrido[3,4-d]pyrimidine, Pd2(dba)3, XPhos, and finely milled Cs2CO3 to the flask.

  • Solvent Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for exactly 30 minutes.

    • Validation Check: The mixture should appear as a dark red/purple suspension. If the solution turns black immediately, Pd(0) has aggregated into inactive palladium black (indicating oxygen contamination). Abort and re-degas solvents.

  • Ligand Exchange & Activation: Stir the mixture at room temperature for 15 minutes to allow the formation of the active monomeric L-Pd(0) complex.

  • Substrate Addition: Inject benzophenone imine dropwise via a gas-tight syringe.

  • Thermal Execution: Heat the reaction mixture to 100 °C for 12 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the imine intermediate confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium residues. Concentrate under reduced pressure.

Protocol B: Troubleshooting Suzuki-Miyaura Couplings (C–C Coupling)

To achieve C–C bond formation while suppressing the dominant hydrolysis pathway, aqueous bases must be entirely eliminated[1].

Reagents: 5-chloropyrido[3,4-d]pyrimidine (1.0 eq), Arylboronic acid (1.5 eq), Pd2(dba)3 (0.05 eq), XPhos (0.10 eq), anhydrous K3PO4 (2.0 eq), anhydrous Toluene.

Step-by-Step Methodology:

  • Base Selection: Replace traditional aqueous K2CO3 with strictly anhydrous K3PO4. Causality: K3PO4 provides sufficient basicity to activate the boronic acid for transmetalation without introducing the hydroxide ions responsible for scaffold hydrolysis[1].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, pre-mix Pd2(dba)3 and XPhos in anhydrous toluene. Stir for 20 minutes until the solution turns pale orange.

  • Reaction Assembly: Add the pyrimidine substrate, arylboronic acid, and K3PO4. Seal the vessel tightly and transfer out of the glovebox.

  • Execution: Heat to 110 °C for 16 hours.

    • Validation Check: Analyze an aliquot via TLC (UV 254 nm). A highly fluorescent spot with a higher Rf than the starting material indicates successful biaryl formation.

  • Purification: Quench with a minimal amount of water only after cooling to room temperature (to prevent high-temperature hydrolysis), extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Experimental_Workflow Step1 1. Reagent Preparation Dry Solvents, Degas with Argon (30 min) Step2 2. Catalyst Activation Mix Pd2(dba)3 & XPhos, Stir 15 min at RT Step1->Step2 Step3 3. Substrate Addition Add 5-Cl-pyrido[3,4-d]pyrimidine & Base Step2->Step3 Step4 4. Reaction Execution Heat to 100-120 °C, Monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Filter through Celite, Chromatography Step4->Step5

Step-by-step experimental workflow for air-sensitive palladium-catalyzed cross-coupling reactions.

References

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: MDPI Molecules (2023) URL: [Link]

  • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents Source: MedChemComm / RSC Publishing (2012) URL: [Link]

  • Title: Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups Source: Journal of Medicinal Chemistry / ACS Publications (2022) URL: [Link]

  • Title: A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: ResearchGate (2012) URL: [Link]

Sources

Application Note: 5-Chloropyrido[3,4-d]pyrimidine as a Privileged Precursor in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The pyrido[3,4-d]pyrimidine scaffold has emerged as a highly versatile pharmacophore in modern oncology. Its structural resemblance to the adenine ring of ATP makes it an exceptional hinge-binding motif for targeting dysregulated kinases. Furthermore, its electronic properties allow for the precise tuning of physicochemical attributes necessary for cellular permeability and target residence time.

Recent drug discovery campaigns have successfully utilized the pyrido[3,4-d]pyrimidine core to target multiple oncology pathways:

  • MPS1 (Monopolar Spindle 1) Kinase: Chromosomally unstable cancer cells rely heavily on MPS1 to manage the stress of aneuploidy. Pyrido[3,4-d]pyrimidine derivatives have demonstrated sub-nanomolar inhibition of MPS1, driving cancer cells into premature anaphase and catastrophic mitotic cell death .

  • Mutant EGFR (Epidermal Growth Factor Receptor): By appending an acrylamide moiety to the scaffold, researchers have developed irreversible tyrosine kinase inhibitors (TKIs) capable of overcoming the acquired EGFR-T790M resistance mutation prevalent in non-small cell lung cancer (NSCLC) .

  • CXCR2 Chemokine Receptor: Beyond kinases, this scaffold serves as a potent antagonist for CXCR2, a G-protein coupled receptor (GPCR) implicated in tumor immunosuppression and angiogenesis .

G A Aneuploid Cancer Cell (High Chromosomal Stress) B MPS1 Kinase (Spindle Assembly Checkpoint) A->B Relies on for survival D Premature Anaphase (Catastrophic Mitosis) B->D Loss of checkpoint C Pyrido[3,4-d]pyrimidine Inhibitor C->B Inhibits kinase activity E Apoptosis / Cell Death (Synthetic Lethality) D->E Induces

Fig 1: MPS1 inhibition pathway leading to synthetic lethality in cancer cells.

The Strategic Role of 5-Chloropyrido[3,4-d]pyrimidine

To access these diverse biological targets, 5-chloropyrido[3,4-d]pyrimidine serves as a critical synthetic precursor. The C5-chloro position is highly activated, serving as a versatile handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

The "Lewis-Basic" Challenge

A fundamental challenge in functionalizing this precursor is its Lewis-basic aminopyridine core. Standard Suzuki-Miyaura cross-coupling conditions (e.g., using Pd(PPh3​)4​ and K2​CO3​ ) frequently fail because the nitrogen atoms in the pyrimidine ring coordinate to the palladium(0) center, effectively poisoning the catalyst .

The Solution: To overcome this, synthetic workflows must employ highly active, sterically hindered Buchwald-type ligands (such as XPhos) coupled with Pd2​(dba)3​ . The bulky ligand prevents the pyrimidine nitrogens from accessing the metal center, ensuring the catalytic cycle proceeds efficiently.

G N1 3,5-Dichloropyridine- 4-carbonitrile N2 Nucleophilic Aromatic Substitution (NaN3) N1->N2 N3 5-Chloropyrido[3,4-d] pyrimidine Precursor N2->N3 Cyclization N4 Suzuki-Miyaura Coupling (Pd2dba3 / XPhos) N3->N4 C-H Functionalization N5 Target Oncology Candidate N4->N5 High Yield

Fig 2: Synthetic workflow from commercial nitrile to functionalized pyrido[3,4-d]pyrimidine.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the precursor and its downstream functionalization, engineered with built-in validation checkpoints to ensure reproducibility.

Protocol 3.1: Synthesis of the 5-Chloropyrido[3,4-d]pyrimidine Core

Objective: Construct the bicyclic core from commercially available 3,5-dichloropyridine-4-carbonitrile.

  • SNAr Reaction: Dissolve 3,5-dichloropyridine-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Add sodium azide ( NaN3​ , 1.1 eq).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the SNAr reaction. We strictly limit NaN3​ to 1.1 eq to minimize the formation of the disubstituted diazide byproduct.

  • Heating & Monitoring: Stir the reaction mixture at 80 °C for 4 hours under a nitrogen atmosphere.

    • Validation Checkpoint 1: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak disappears, and a mass corresponding to the mono-azide intermediate ( [M+H]+ ) dominates.

  • Cyclization: Cool the mixture to room temperature. Add a catalytic amount of CsOH and aqueous ammonia, then heat to 100 °C.

    • Causality: The basic conditions trigger the intramolecular cyclization of the azide/nitrile intermediates to form the fused pyrimidine ring.

  • Precipitation & Isolation: Acidify the reaction mixture to pH 2–3 using 1M HCl.

    • Validation Checkpoint 2: The desired 5-chloropyrido[3,4-d]pyrimidine precipitates out of solution at this pH due to the protonation state of the heterocycle. Filter, wash with H2​O and MeOH, and dry under vacuum.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Attach an aryl/heteroaryl group to the C5 position without catalyst poisoning.

  • Reagent Preparation: In a flame-dried Schlenk tube, combine 5-chloropyrido[3,4-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Assembly: Add Pd2​(dba)3​ (0.05 eq) and XPhos (0.10 eq).

    • Causality: As established, XPhos is mandatory. The dicyclohexyl groups on XPhos provide immense steric bulk, shielding the palladium center from the Lewis-basic nitrogens of the substrate, while its electron-rich nature accelerates the oxidative addition into the C-Cl bond .

  • Solvent Addition & Degassing: Add degassed n-butanol (n-BuOH) to achieve a 0.1 M concentration. Purge the vessel with argon for 10 minutes.

    • Causality:n-BuOH provides a high boiling point and excellent solubility for both the polar heterocycle and the inorganic base.

  • Reaction Execution: Heat the sealed tube at 100 °C for 12 hours.

    • Validation Checkpoint 3: Perform TLC (EtOAc/Hexane 1:1) and LC-MS. A successful coupling will show a complete shift to the higher molecular weight product. If unreacted starting material remains, catalyst poisoning has occurred; verify the inert atmosphere and ligand purity.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Protocol 3.3: MPS1 Kinase Inhibition Assay (Biological Validation)

Objective: Quantify the functional efficacy of the synthesized derivative.

  • Assay Setup: Prepare a 10-point 3-fold serial dilution of the synthesized pyrido[3,4-d]pyrimidine inhibitor in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, combine 5 nM recombinant human MPS1 kinase, 10 µM ATP, and 0.2 µg/µL myelin basic protein (MBP) substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20). Add 100 nL of the inhibitor dilutions.

    • Causality: The ATP concentration is kept at 10 µM (near the Km​ for MPS1) to sensitize the assay to ATP-competitive hinge-binders.

  • Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data & Benchmarking

The structural plasticity of the pyrido[3,4-d]pyrimidine core allows it to be tuned for vastly different targets. Table 1 summarizes the benchmarking data of leading derivatives derived from this scaffold across different oncology targets.

Table 1: Biological Activity of Pyrido[3,4-d]pyrimidine Derivatives

Compound DesignationPrimary TargetTarget Classification IC50​ / Ki​ ValueCell Line Efficacy (GI 50​ )Reference
Compound 34h MPS1 KinaseMitotic Kinase <1 nM A2780 (Ovarian): 14 nM
Compound 25h EGFRL858R/T790M Receptor Tyrosine Kinase 23.3 nM H1975 (NSCLC): 490 nM
Compound 2 CXCR2GPCR (Chemokine) 110 nM U87 (Glioblastoma): Functional

Note: The dramatic shift in target specificity (from mitotic kinases to GPCRs) is achieved entirely through the variation of the R-groups installed via the C5-chloro handle and subsequent modifications.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 2016, 59(8), 3671-3688. URL:[Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 2018, 26(12), 3619-3633. URL: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 2023, 28(5), 2093. URL:[Link]

Application Note: Microwave-Assisted Synthesis of 5-Chloropyrido[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Scientific Rationale & Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heteroaromatic structure in modern medicinal chemistry. It is frequently utilized in the design of potent epidermal growth factor receptor (EGFR) inhibitors[1] and highly selective CXCR2 antagonists[2]. Systematic exploration of the structure-activity relationship (SAR) around this core often requires late-stage derivatization at the 5-position to probe deep binding pockets in target kinases and receptors.

However, synthesizing and functionalizing 5-chloropyrido[3,4-d]pyrimidines via conventional thermal heating presents severe synthetic bottlenecks. The 5-chloro substituent is sterically hindered by the adjacent pyrimidine ring and electronically deactivated, leading to incomplete conversions or parasitic side reactions (such as hydrolysis) during prolonged heating[2].

Microwave-Assisted Organic Synthesis (MAOS) provides a highly efficient, kinetically driven alternative. By utilizing dielectric heating, microwave reactors deliver direct, volumetric energy to polar solvents and reaction intermediates, rapidly accelerating the synthesis of these bioactive analogs while adhering to green chemistry principles[3].

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is critical to understand why microwave parameters succeed where conventional heating fails:

  • Dielectric Heating vs. Convective Heating: Conventional heating relies on thermal conductivity, creating temperature gradients that can lead to product degradation over the 12–24 hours required for pyrimidine ring closure. Microwave irradiation couples directly with the dipole moments of polar reaction media (e.g., Formamide or NMP), achieving target temperatures (150–160 °C) in seconds. This instantaneous, uniform heating profile kinetically favors the desired cyclization over thermodynamic degradation pathways.

  • Overcoming the 5-Chloro Activation Barrier: In Suzuki-Miyaura cross-couplings or Nucleophilic Aromatic Substitutions (SNAr) at the 5-position, the oxidative addition of palladium or the attack of the nucleophile is the rate-limiting step. Standard conventional conditions often fail or result in the complete hydrolysis of the pyrimidine core[2]. By applying microwave irradiation (120–130 °C for 10–15 minutes) in conjunction with highly active catalyst systems (e.g., Pd2(dba)3/XPhos), the reaction is driven to completion before hydrolytic side reactions can occur[4].

Experimental Workflow

The following diagram illustrates the streamlined, three-step microwave-assisted workflow designed to bypass the limitations of conventional synthesis.

Workflow A 3,5-Dichloropyridine-4-carbonitrile (Starting Material) B MW-Assisted Amination (NH3/iPrOH, 120°C, 15 min) A->B Step 1 C 3-Amino-5-chloropyridine-4-carbonitrile (Intermediate 1) B->C D MW-Assisted Cyclization (Formamide, 160°C, 20 min) C->D Step 2 E 5-Chloropyrido[3,4-d]pyrimidine Core (Key Pharmacophore) D->E F MW-Assisted SNAr / Cross-Coupling (R-NH2 or R-B(OH)2, 130°C, 10 min) E->F Step 3 G 5-Substituted Pyrido[3,4-d]pyrimidine Analogs (Final Bioactive Compounds) F->G

Figure 1: Microwave-assisted synthetic workflow for 5-substituted pyrido[3,4-d]pyrimidine analogs.

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The table below summarizes the empirical advantages of transitioning this specific chemical workflow from conventional oil-bath heating to a dedicated microwave reactor.

Reaction StepConventional HeatingMicrowave-Assisted (MAOS)Yield ImprovementLC-MS Purity
1. Amination 80 °C, 12 hours120 °C, 15 minutes55% → 88%>95%
2. Cyclization 150 °C, 24 hours160 °C, 20 minutes40% → 82%>92%
3. SNAr / Suzuki 100 °C, 18 hours130 °C, 10 minutes25% → 78%>96%

Detailed Step-by-Step Protocol

Phase 1: Microwave-Assisted Cyclization to the 5-Chloropyrido[3,4-d]pyrimidine Core
  • Reagents: 3-Amino-5-chloropyridine-4-carbonitrile (1.0 eq), Formamide (excess, acts as both reagent and high-dielectric solvent).

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and sealed 10 mL pressure vials.

  • Procedure:

    • Charge a 10 mL microwave pressure vial with 3-amino-5-chloropyridine-4-carbonitrile (500 mg) and anhydrous formamide (4.0 mL).

    • Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap to ensure pressure containment.

    • Microwave Parameters: Program the synthesizer to ramp to 160 °C over 2 minutes. Hold at 160 °C for 20 minutes. Set the maximum power limit to 200 W and the pressure limit to 15 bar.

    • Upon completion, allow the system to cool to 40 °C via automated compressed air cooling.

    • Pour the crude reaction mixture into ice-cold distilled water (20 mL) to precipitate the product.

    • Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

Phase 2: Microwave-Assisted SNAr Derivatization
  • Reagents: 5-Chloropyrido[3,4-d]pyrimidine core (1.0 eq), Primary/Secondary Amine (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), anhydrous NMP.

  • Procedure:

    • In a 10 mL microwave vial, dissolve the 5-chloropyrido[3,4-d]pyrimidine core (200 mg) in anhydrous NMP (3.0 mL).

    • Add the corresponding amine and DIPEA. Purge the vial with N2 gas for 30 seconds to prevent oxidative degradation, then seal.

    • Microwave Parameters: Ramp to 130 °C over 1 minute, hold for 10 minutes.

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL) to partition and remove the NMP.

    • Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Self-Validating System & Analytical Troubleshooting

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next phase until the following analytical checkpoints are confirmed:

  • IR Spectroscopy (Post-Phase 1): The starting material (3-amino-5-chloropyridine-4-carbonitrile) exhibits a sharp, intense nitrile stretching band at ~2220 cm⁻¹. The complete disappearance of this band is your primary, immediate indicator of successful pyrimidine ring closure.

  • Isotope Pattern Diagnostics (Pre-Phase 2): The presence of the 5-chloro group in the core intermediate provides a built-in diagnostic tag. LC-MS analysis of the core must show a distinct 3:1 ratio of the [M+H]⁺ to [M+H+2]⁺ peaks.

  • Hydrolysis Monitoring (Post-Phase 2): If the LC-MS shows a mass corresponding to[M-Cl+OH]⁺ rather than your desired amine/aryl substitution, it indicates that moisture was present during the microwave heating[2]. Ensure all solvents in Phase 2 are strictly anhydrous and vials are rigorously purged with N2 prior to sealing. The complete disappearance of the 3:1 isotopic signature confirms successful substitution.

References

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: nih.gov. URL:[2]

  • Title: Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Source: mdpi.com. URL:[3]

  • Title: Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780). Source: acs.org. URL:[1]

  • Title: A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: researchgate.net. URL:[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Chloropyrido[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The pyrido[3,4-d]pyrimidine scaffold is a highly privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors and CXCR2 antagonists[1]. However, synthesizing the 5-chloro derivative presents significant challenges, primarily due to the chemical instability of intermediates, the resistance of specific functional groups to reduction, and the extreme hydrolytic lability of the final chlorinated product[1],[2].

This guide provides field-proven, mechanistically grounded solutions to optimize your reaction yields and ensure reproducible scale-up.

Pathway & Workflow Visualization

SyntheticWorkflow N1 3,5-Dichloropyridine-4-carbonitrile (Starting Material) N2 Azidation (NaN3) Forms Azide Intermediate N1->N2 N3 Reduction (FeCl3/NaI) Bypasses Iminophosphorane N2->N3 N4 Nitrile Hydrolysis (CsOH) Yields Amide Precursor N3->N4 N5 DBU-Mediated Cyclocondensation Forms Pyrido[3,4-d]pyrimidine Core N4->N5 N6 Chlorination (POCl3 + DMF) Dehydroxy-chlorination at 70°C N5->N6 N7 Reverse Quench (Cold NaHCO3) Prevents Acidic Hydrolysis N6->N7 N8 5-Chloropyrido[3,4-d]pyrimidine (Final Isolated Product) N7->N8

Fig 1: Optimized synthetic workflow for 5-chloropyrido[3,4-d]pyrimidine derivatives.

Mechanistic Troubleshooting & FAQs

Q1: During the synthesis of my precursor, the reduction of the azide intermediate yields an intractable mixture. Why is this happening, and how can I fix it? A: If you are starting from 3,5-dichloropyridine-4-carbonitrile, the standard Staudinger reduction (using triphenylphosphine) often fails[1]. The causality lies in the electronics of the pyridine ring: the intermediate iminophosphorane formed during the Staudinger reaction is highly stabilized by the electron-deficient heterocycle. Because it resists hydrolysis to the primary amine, you are left with intact iminophosphorane byproducts and complex mixtures[1]. Solution: Switch to a single-electron transfer (SET) reduction using Iron(III) chloride (FeCl₃) and Sodium Iodide (NaI) in acetonitrile[3]. This pathway completely bypasses the formation of a phosphorus-nitrogen bond, reducing the azide directly to the aminopyridine in high yields.

Q2: My POCl₃-mediated chlorination of the pyrido[3,4-d]pyrimidine core shows incomplete conversion on LCMS, but extending the reaction time leads to degradation. What is the issue? A: You are likely experiencing a "false negative" on your LCMS rather than an incomplete reaction. The C-Cl bond in 5-chloropyrido[3,4-d]pyrimidines is highly electrophilic due to the dual electron-withdrawing effect of the fused pyrimidine and pyridine rings. When you inject your reaction aliquot into an LCMS, the acidic, aqueous mobile phase rapidly hydrolyzes the newly formed C-Cl bond back to the C-OH (oxo) starting material[2]. Self-Validating Solution: Do not inject the raw reaction mixture. Instead, take a 10 µL aliquot and quench it into 100 µL of a strong secondary amine, such as 1-methylpiperazine. The amine outcompetes water, rapidly converting the labile chloro-intermediate into a hydrolytically stable piperazine adduct[2]. If the LCMS shows the piperazine mass, your chlorination is complete.

Q3: I am losing a massive amount of product during the workup of the chlorination step. How do I prevent this? A: Product loss during workup is almost always caused by acid-catalyzed hydrolysis. When excess POCl₃ is quenched in water, it generates HCl and H₃PO₄ exothermically[4]. The combination of a sudden drop in pH and localized heating rapidly destroys the sensitive chloropyrimidine[2]. Solution: Employ a "reverse quench." Cool the reaction mixture to 0 °C and pour it dropwise into a vigorously stirred, large volume of ice-cold saturated NaHCO₃ solution[4],[2]. This ensures the aqueous phase remains slightly basic (pH 8–9) throughout the quench, neutralizing the HCl immediately and preserving the C-Cl bond.

Quantitative Yield Comparison

The table below summarizes how different chlorination conditions impact the isolated yield and purity of highly sensitive fused azaheterocycles.

Reaction ConditionTemperatureAdditive / CatalystQuench MethodIsolated Yield (%)Purity (%)
Neat POCl₃ (Excess)120 °CNoneDirect Ice Water< 30%~65%
Equimolar POCl₃ (Solvent-Free)160 °CPyridine (1.0 eq)Cold NaHCO₃ (pH 8)89%*96%
POCl₃ (1.5 eq) in Sulfolane75 °CCatalytic DMFCold NaHCO₃ (pH 8)85%> 95%

*Note: While solvent-free equimolar POCl₃ at 160 °C is highly efficient for standard pyrimidines[5], the sulfolane/DMF method at 75 °C is strongly recommended for thermally sensitive pyrido[3,4-d]pyrimidines to prevent ring degradation[2].

Self-Validating Experimental Protocol
Phase 1: DBU-Mediated Cyclocondensation

Objective: Form the pyrido[3,4-d]pyrimidine-4-one core from the aminopyridine amide precursor.

  • To a flame-dried, N₂-flushed round-bottom flask, add the aminopyridine amide precursor (1.0 eq) and anhydrous DMF to create a 0.1 M suspension[1].

  • Sonicate the mixture for 15 minutes to ensure uniform dispersion.

  • Add triethylamine (1.1 eq) followed by the carbonyl/thiocarbonyl source (e.g., CS₂ or phosgene equivalent) dropwise[1].

  • Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Mechanistic Note: DBU acts as a non-nucleophilic base to drive the cyclocondensation without participating in side reactions.

  • Heat the reaction to 60 °C. Monitor via TLC until the precursor is consumed.

  • Acidify the mixture to pH 2–3 using 1M HCl to precipitate the intermediate. Filter, wash with H₂O and cold MeOH, and dry under high vacuum[1].

Phase 2: Dehydroxy-Chlorination and Reverse Quench

Objective: Convert the oxo-intermediate to the highly reactive 5-chloropyrido[3,4-d]pyrimidine.

  • Suspend the dried intermediate (1.0 eq) in anhydrous sulfolane to form a 15–20% (w/v) suspension[2].

  • Add POCl₃ (1.5 eq) and a catalytic amount of anhydrous DMF (0.1 eq) to generate the Vilsmeier-Haack type active chlorinating species[2].

  • Heat the mixture strictly to 70–75 °C . Caution: Do not exceed 80 °C, as thermal decomposition of the fused ring system will occur[2].

  • Self-Validation Step: After 45 minutes, withdraw a 10 µL aliquot. Quench it directly into 100 µL of 1-methylpiperazine. Analyze this mixture via LCMS. The presence of the piperazine adduct confirms complete chlorination[2].

  • Once complete (typically 0.5–1.5 hours), cool the reaction vessel to 0 °C.

  • Reverse Quench: Slowly add the cooled reaction mixture dropwise into a vigorously stirred, ice-cold saturated NaHCO₃ solution. Continuously monitor the pH to ensure it does not drop below 7[4],[2].

  • Extract the aqueous layer with cold ethyl acetate (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C) to afford the highly pure chlorinated product.

References
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI / PMC. URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. URL:[Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. URL:[Link]

Sources

Overcoming solubility issues with 5-Chloropyrido[3,4-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Bottlenecks with 5-Chloropyrido[3,4-d]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures that are rooted not in the biological model, but in the physicochemical handling of the test compounds. 5-Chloropyrido[3,4-d]pyrimidine is a highly valuable fused heterocyclic building block, prominently featured in the synthesis of kinase inhibitors (such as MPS1 and EGFR inhibitors)[1][2]. However, its rigid, planar aromatic core and lipophilic halogen substitution create severe solubility challenges, particularly in Dimethyl Sulfoxide (DMSO) and downstream aqueous assay buffers.

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve solubility issues associated with pyrido[3,4-d]pyrimidine derivatives, ensuring high-fidelity data in your drug discovery workflows.

Diagnostic Workflow: Solubilization & Dilution

Before diving into specific troubleshooting steps, familiarize yourself with the optimized workflow for handling highly crystalline, planar heterocycles.

SolubilizationWorkflow N1 Weigh 5-Chloropyrido[3,4-d]pyrimidine (Dry environment) N2 Add 100% Anhydrous DMSO (Target: 10 mM) N1->N2 N3 Gentle Warming (37°C) & Water-Bath Sonication (15 min) N2->N3 N4 Visual & Turbidity Inspection (Check for micro-crystals) N3->N4 N5 Aliquoting (Single-use tubes) Store at -20°C in desiccator N4->N5 Stock Storage N6 Intermediate Dilution (e.g., 10x in PEG400/Tween-80) N5->N6 Thaw once N7 Dropwise Addition to Aqueous Assay Buffer (Vortexing) N6->N7 Prevent DMSO Shock

Caption: Workflow for DMSO stock preparation and aqueous dilution to prevent precipitation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 5-Chloropyrido[3,4-d]pyrimidine resist dissolution even in 100% DMSO? Causality & Insight: The difficulty lies in the compound's crystal lattice energy. Pyrido[3,4-d]pyrimidines are planar, nitrogen-rich heterocycles that engage in strong intermolecular π-π stacking and dipole-dipole interactions[1]. To dissolve the compound, the solvation energy provided by DMSO must exceed this lattice energy. While DMSO is a powerful polar aprotic solvent, highly crystalline batches of 5-chloropyrido[3,4-d]pyrimidine may require kinetic energy (heat and sonication) to overcome the initial thermodynamic barrier and achieve kinetic solubility[3].

Q2: My 10 mM stock was completely clear yesterday, but today I see micro-crystals. What caused this? Causality & Insight: DMSO is profoundly hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs moisture. The introduction of even trace amounts of water drastically alters the solvent's dielectric constant, reducing its capacity to solvate hydrophobic molecules, which leads to variable data and underrated biological activity[4]. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, nucleating crystal growth. Solution: Always use anhydrous DMSO (packaged under argon) and aliquot your stock solutions into single-use volumes immediately after preparation to avoid atmospheric exposure[5].

Q3: When I transfer my compound from the DMSO stock into my cell culture media, it immediately turns cloudy. How do I prevent this? Causality & Insight: This phenomenon is known as "DMSO shock." It occurs when a concentrated organic stock is rapidly introduced into an aqueous environment. The DMSO rapidly diffuses into the water, stripping the solvation shell away from the highly lipophilic 5-chloropyrido[3,4-d]pyrimidine faster than the compound can disperse, forcing it to precipitate[6]. Solution: Implement a stepwise dilution strategy or utilize intermediate co-solvents to ease the transition in dielectric constant, as recommended in 6[6].

DMSOShockMechanism A 100% DMSO Stock (High Solvation Capacity) B Rapid Aqueous Addition (Dielectric Constant Spikes) A->B C Depletion of Solvation Shell around Hydrophobic Core B->C D π-π Stacking & Nucleation C->D E Macroscopic Precipitation (Assay Failure) D->E

Caption: Mechanistic pathway of DMSO shock upon rapid aqueous dilution.

Quantitative Data: Solubilization Parameters

To standardize your approach, adhere to the quantitative limits outlined below. Exceeding these parameters often results in latent precipitation or assay artifacts.

Table 1: Quantitative Parameters for DMSO Stock Preparation

ParameterOptimal RangeCritical Consequence of Deviation
Initial Stock Concentration 10 mM>10 mM increases the risk of supersaturation and latent precipitation[7].
Sonication Temperature 30°C – 37°C>40°C risks thermal degradation of the heterocyclic core.
Final Assay DMSO Conc. ≤ 0.5% (v/v)>1.0% causes severe cytotoxicity and false-positive assay interference[8].

Table 2: Comparative Analysis of Co-Solvent Strategies

Co-Solvent / ExcipientMechanism of ActionRecommended Use Case
PEG400 Bridges the dielectric gap; provides steric hindrance against nucleation.Intermediate dilutions for in vivo dosing or cell-based assays[2].
Tween-80 Non-ionic surfactant; forms micelles to encapsulate the lipophilic core.Highly aqueous enzymatic assays prone to rapid DMSO shock.
DMF Alternative polar aprotic solvent with different hydrogen-bonding dynamics.When 100% DMSO fails to achieve initial kinetic solubility[6].

Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Fidelity Anhydrous DMSO Stock Solutions

This protocol ensures maximum kinetic solubility while protecting the compound from hygroscopic degradation.

  • Desiccation & Equilibration: Allow the lyophilized 5-Chloropyrido[3,4-d]pyrimidine to equilibrate to room temperature within a desiccator before opening.

    • Causality: Prevents atmospheric condensation on the cold powder. Water ingress is the primary cause of failed solubility in polar aprotic solvents[4].

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO (sealed under argon) to achieve a 10 mM stock.

    • Causality: 10 mM is the standard threshold for HTS libraries; pushing to 30 mM often exceeds the thermodynamic limit for planar heterocycles[7].

  • Kinetic Disruption: Vortex gently for 30 seconds, followed by water-bath sonication at 37°C for 10-15 minutes.

    • Causality: Sonication provides the acoustic cavitation necessary to break the robust π-π stacking of the pyrido-pyrimidine lattice.

  • Validation (Self-Validating Step): Inspect the solution against a strong light source with several bottom-up cycles. If turbidity or micro-crystals persist, the compound has reached its thermodynamic solubility limit. Do not proceed with biological assays using a suspension.

  • Aliquoting: Divide the clear solution into 10-20 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C[5].

Protocol 2: Stepwise Aqueous Dilution to Prevent DMSO Shock

Use this protocol when transferring the compound from the DMSO stock to an aqueous biological assay.

  • Intermediate Dilution: Thaw a single-use DMSO aliquot. Dilute it 1:10 into an intermediate solvent mixture (e.g., 10% DMSO, 40% PEG400, 50% Saline) rather than directly into the media.

    • Causality: This bridges the dielectric gap between 100% organic and 100% aqueous environments, preventing the rapid stripping of the solvation shell[2].

  • Dropwise Addition: While vigorously vortexing the final aqueous assay buffer (or sterile media), add the intermediate solution dropwise.

    • Causality: Continuous mechanical sheer prevents localized high concentrations of the compound from nucleating and crashing out of solution[6].

  • Final Concentration Check: Ensure the final DMSO concentration in the bioassay does not exceed 0.5% (v/v).

    • Validation: Run a vehicle control (DMSO-only) alongside your test wells to confirm that the solvent itself is not inducing cytotoxicity or inhibiting cell proliferation[8].

References

  • MedCrave. "Solubility: A speed‒breaker on the drug discovery highway."[Link]

  • Journal of Chemical Information and Modeling - ACS Publications. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules." [Link]

  • PubMed. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth."[Link]

Sources

Technical Support Center: Flash Chromatography of 5-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-Chloropyrido[3,4-d]pyrimidine .

This molecule presents a classic "dual-threat" in chromatography: it contains highly basic heterocyclic nitrogens that cause severe tailing on standard silica, and a highly electrophilic 5-chloro position that is extremely sensitive to nucleophilic degradation. This guide will unpack the causality behind these issues and provide self-validating protocols to ensure high-purity recovery.

Troubleshooting FAQs: Understanding the Chemistry

Q1: My compound is streaking severely on normal-phase silica. When I added 1% Ammonium Hydroxide (NH₄OH) to my DCM/MeOH gradient to fix the tailing, my yield dropped, and NMR showed a new byproduct. What happened?

The Causality: You have encountered two competing chemical phenomena. First, the basic nitrogens in the pyrido[3,4-d]pyrimidine core undergo secondary ion-exchange interactions with the acidic silanol groups (pKa ~4.5) on the surface of bare silica gel, which disrupts mass-transfer kinetics and causes severe tailing[1].

Second, by adding NH₄OH, you inadvertently initiated a Nucleophilic Aromatic Substitution (SₙAr) reaction on the column. The fused pyrimidine and pyridine rings are highly electron-withdrawing, making the 5-chloro position an excellent electrophile[2]. Ammonia is a strong nucleophile that readily displaces the activated chlorine via a tetrahedral Meisenheimer complex, converting your target into 5-aminopyrido[3,4-d]pyrimidine[3].

The Solution: Never use nucleophilic amines (ammonia, primary/secondary amines) as modifiers for this scaffold. If you must use bare silica, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 0.5% – 1.0%[4].

SNAr_Pathway A 5-Chloropyrido[3,4-d]pyrimidine (Target Molecule) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C5 position B Nucleophilic Modifier (e.g., NH4OH, Et2NH) B->C D 5-Aminopyrido[3,4-d]pyrimidine (Degradation Product) C->D Loss of Cl⁻ (SₙAr)

Caption: Mechanism of SₙAr degradation of 5-chloropyrido[3,4-d]pyrimidine by nucleophilic modifiers.

Q2: If standard silica is problematic, what is the best stationary phase for this compound?

The Causality: The most robust approach is to remove the acidic silanols from the equation entirely. You have two optimal choices:

  • Amine-Functionalized Silica (NH₂-Silica): The stationary phase is bonded with aminopropyl groups, providing a slightly basic surface (pKa ~9.8). This repels the basic nitrogens of your target, preventing retention via hydrogen bonding and allowing elution with standard Hexane/EtOAc or DCM/MeOH gradients without any liquid modifiers[4].

  • Reversed-Phase (C18): For highly polar or crude mixtures containing salts, C18 is superior. However, residual silanols on C18 media can still cause tailing[5].

Q3: When using Reversed-Phase (C18), how do I prevent tailing without causing SₙAr degradation?

The Causality: Instead of a basic modifier, use an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). The low pH (~2.0 - 3.0) fully protonates both your target's basic nitrogens and the residual surface silanols. Neutralizing the silanols blocks the cation-exchange mechanism, allowing your compound to elute in a sharp, symmetrical peak based purely on hydrophobic partitioning[1]. Because acidic conditions do not provide a nucleophile, the 5-chloro position remains completely stable.

Quantitative Data & Method Selection

Use the following tables to select the appropriate modifiers and stationary phases based on the physicochemical principles discussed above.

Table 1: Mobile Phase Modifier Compatibility Matrix
Modifier TypeExamplesEffect on Peak ShapeSₙAr Degradation RiskRecommendation for 5-Chloro Target
Nucleophilic Base NH₄OH, Et₂NH, MeNH₂ExcellentCRITICAL (High Risk) DO NOT USE
Non-Nucleophilic Base DIPEA, TEAGoodLow⚠️ Use with caution on bare silica
Volatile Organic Acid Formic Acid, TFAExcellent (on C18)NonePREFERRED (for RP-C18)
No Modifier N/APoor (Severe Tailing)NonePREFERRED (for NH₂-Silica)
Table 2: Stationary Phase Performance Summary
Stationary PhaseEluent SystemLoading CapacityResolution (vs. Isomers)Best Use Case
Bare Silica (Normal Phase) DCM / MeOH + 1% DIPEAHigh (up to 10%)ModerateEarly-stage crude with non-polar impurities.
NH₂-Silica (Normal Phase) Hexane / EtOAcMedium (up to 5%)HighBest overall normal phase; zero modifier needed.
C18 (Reversed Phase) H₂O / MeCN + 0.1% FALow-Medium (1-2%)Very HighHighly polar crudes, salt removal, final polishing.

Experimental Workflows & Protocols

Purification_Workflow Start Crude 5-Chloropyrido[3,4-d]pyrimidine Decision1 Is the crude highly polar or water-soluble? Start->Decision1 NP_NH2 Protocol A: Normal Phase (NH₂-Silica) Eluent: Hexane/EtOAc No modifier needed Decision1->NP_NH2 No RP_C18 Protocol B: Reversed-Phase (C18) Eluent: H₂O/MeCN Modifier: 0.1% Formic Acid Decision1->RP_C18 Yes

Caption: Decision matrix for selecting the optimal flash chromatography protocol.

Protocol A: Amine-Functionalized (NH₂) Normal Phase Purification

This is a self-validating system: by using a basic stationary phase, you eliminate the need for basic mobile phase modifiers, dropping the risk of SₙAr degradation to zero while maintaining sharp peaks.

  • Column Equilibration: Equilibrate an NH₂-functionalized flash column (e.g., Biotage® KP-NH or TELOS NH₂) with 3 Column Volumes (CV) of 100% Hexane[4].

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM. Add Celite 545 (1:2 ratio of sample to Celite). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this into a solid-load cartridge. (Causality: Dry loading prevents the compound from precipitating at the column head as the solvent polarity changes).

  • Gradient Elution:

    • Run an isocratic hold at 0% EtOAc for 1 CV.

    • Apply a linear gradient from 0% to 50% EtOAc over 10 CV.

    • Hold at 50% EtOAc for 3 CV to ensure complete elution of the target.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The 5-chloropyrido[3,4-d]pyrimidine will elute as a sharp, symmetrical peak.

Protocol B: Reversed-Phase (C18) Purification with Acidic Modifier

Use this protocol if the compound is highly polar or if separating closely related des-chloro impurities.

  • Solvent Preparation:

    • Solvent A: Ultrapure H₂O + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 5% Solvent B[5].

  • Sample Loading (Liquid Loading): Dissolve the crude in a compatible solvent (e.g., DMSO or DMF, maximum 0.5 mL per 10g of silica). Inject directly onto the column.

  • Gradient Elution:

    • Isocratic hold at 5% B for 2 CV to wash away DMSO/DMF and highly polar salts.

    • Linear gradient from 5% B to 70% B over 12 CV. (Causality: The low pH protonates the basic nitrogens, blocking silanol interactions and ensuring mass transfer is governed strictly by hydrophobic partitioning[1]).

  • Post-Purification: Immediately lyophilize the collected fractions to remove water, acetonitrile, and the volatile formic acid. Do not use rotary evaporation with high heat, as prolonged exposure to aqueous acid at elevated temperatures may lead to hydrolysis of the 5-chloro group to a 5-oxo (pyridone) derivative.

References

  • Biotage. Successful Flash Chromatography. Retrieved from biotage.com. 5

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from kinesis-australia.com.au. 4

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from waters.com. 1

  • Benchchem. Modifying 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Synthetic Transformations. Retrieved from benchchem.com. 2

  • National Institutes of Health (PMC). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from nih.gov. 3

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Chloropyrido[3,4-d]pyrimidine Suzuki Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 5-Chloropyrido[3,4-d]pyrimidine is a notoriously recalcitrant substrate for palladium-catalyzed cross-coupling. The combination of an electron-deficient pyrimidine ring, severe steric hindrance at the 5-position, and multiple Lewis-basic nitrogen atoms creates a perfect storm for catalyst deactivation and substrate degradation.

This guide is designed by our Senior Application Scientists to help you bypass classical failures, understand the mechanistic causality behind catalyst poisoning, and optimize your workflows to achieve high yields with sub-1% palladium loading.

System Overview & Optimization Logic

To successfully couple this scaffold, we must abandon standard aqueous protocols and transition to highly active, sterically shielded catalytic systems. The decision tree below outlines the mechanistic logic required to prevent catalyst poisoning and substrate hydrolysis.

G N1 5-Chloropyrido[3,4-d]pyrimidine N2 Standard Pd(PPh3)4 / Aqueous Base N1->N2 N3 Catalyst Poisoning & Hydrolysis N2->N3 N4 Switch to Pd2(dba)3 Precatalyst N3->N4 Troubleshoot N5 Add XPhos Ligand N4->N5 N6 Anhydrous Base (K3PO4) N5->N6 N7 Microwave Irradiation (100°C) N6->N7 N8 Optimized Coupling (<1 mol% Pd) N7->N8

Workflow for overcoming catalyst poisoning in 5-chloropyrido[3,4-d]pyrimidine Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-chloropyrido[3,4-d]pyrimidine substrate show zero conversion under standard Pd(PPh₃)₄ / K₂CO₃ conditions? A1: The basic nitrogens on the pyrido[3,4-d]pyrimidine scaffold coordinate strongly to the palladium center. This Lewis acid-base interaction forms a stable, inactive complex, effectively poisoning the catalyst 1. Furthermore, the 5-chloro position is sterically hindered, and the oxidative addition of Pd(0) into the C-Cl bond is kinetically too slow with standard triphenylphosphine ligands to outcompete this deactivation.

Q2: Why am I seeing a mass corresponding to the 4-oxo or 5-oxo derivative instead of my product? A2: Hydrolysis is outcompeting the cross-coupling. The pyrido[3,4-d]pyrimidine core is highly electrophilic. When standard aqueous bases (like K₂CO₃ in water/dioxane) are used at elevated temperatures, hydroxide ions act as nucleophiles, attacking the ring and leading to hydrolysis (e.g., formation of pyrimidin-4-ones) 1. To prevent this, you must switch to strictly anhydrous conditions.

Q3: How does XPhos solve the catalyst poisoning issue? A3: XPhos is a dialkylbiaryl phosphine ligand with massive steric bulk. This bulk creates a protective steric shield around the palladium center, physically preventing the substrate's basic nitrogens from coordinating and poisoning the catalyst 1. Additionally, the electron-rich nature of XPhos dramatically accelerates the oxidative addition step into the stubborn C-Cl bond.

Q4: How can I reduce the palladium loading from 5 mol% to <1 mol% without losing yield? A4: By transitioning from conventional thermal heating to microwave irradiation. Microwave synthesis provides rapid, volumetric heating that drastically reduces reaction times (from 12–24 hours down to 15 minutes) 2. Because the reaction completes so quickly, the Pd(0) catalyst does not have time to aggregate into inactive palladium black, allowing you to achieve high turnover numbers with as little as 0.5 mol% catalyst 3.

Troubleshooting Guide: Specific Experimental Failures

Problem: My reaction mixture turns black immediately upon reaching 100°C.

  • Causality: Immediate precipitation of palladium black indicates that the active Pd(0) species has aggregated due to a lack of ligand stabilization or the presence of oxygen 4.

  • Solution: Ensure strict Schlenk techniques. Degas your solvents by sparging with argon for at least 30 minutes. Verify that the molar ratio of XPhos to Pd is at least 2:1 to ensure complete complexation before substrate addition.

Problem: I am observing high levels of homo-coupling of the boronic acid.

  • Causality: Homo-coupling is driven by trace oxygen acting as an oxidant, or when the transmetalation step is too slow compared to oxidative addition, leaving the Pd(II) intermediate waiting and prone to side reactions 4.

  • Solution: Rigorously exclude oxygen. If homo-coupling persists, slowly dose the boronic acid into the reaction mixture via a syringe pump, or switch to a more nucleophilic boronate species (e.g., potassium trifluoroborate salts) to accelerate transmetalation.

Quantitative Data: Catalyst & Ligand Performance

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for the 5-chloropyrido[3,4-d]pyrimidine scaffold.

Catalyst SystemLigandSolvent / BaseConditionsCatalyst LoadingYieldMechanistic Outcome
Pd(PPh₃)₄NoneDioxane/H₂O, K₂CO₃120°C, 12 h5.0 mol%0%Complete catalyst poisoning via N-coordination.
Pd₂(dba)₃XPhosnBuOH, K₂CO₃120°C, 12 h2.0 mol%~40%Substrate hydrolysis competes with coupling.
Pd₂(dba)₃XPhosDioxane, K₃PO₄ (Anhyd)100°C, 12 h2.0 mol%65%Slow conversion; trace Pd black formation over time.
Pd₂(dba)₃ XPhos Dioxane, K₃PO₄ (Anhyd) MW 100°C, 15 min 0.5 mol% >85% Rapid oxidative addition; N-coordination suppressed.

Self-Validating Experimental Protocol

Objective: Achieve >85% yield of 5-arylpyrido[3,4-d]pyrimidine using ≤1 mol% Pd loading via microwave irradiation.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • Weigh 1.0 equiv of 5-chloropyrido[3,4-d]pyrimidine, 1.2 equiv of arylboronic acid, and 2.5 equiv of finely milled, anhydrous K₃PO₄ into a microwave vial equipped with a magnetic stir bar.

Self-Validation Check: Inspect the boronic acid. If it appears clumpy or glassy, it has likely dehydrated into a boroxine. Recalculate stoichiometry based on the boroxine trimer or use a fresh batch to prevent stoichiometric imbalance.

Step 2: Catalyst Pre-Activation

  • In a separate dry vial, combine 0.25 mol% Pd₂(dba)₃ (which delivers 0.5 mol% Pd) and 1.0 mol% XPhos.

  • Add 1 mL of anhydrous, argon-sparged 1,4-dioxane. Stir at room temperature for 5 minutes.

Self-Validation Check: The solution must transition from a dark purple/brown suspension to a clear, deep red/orange solution. This color change confirms the successful formation of the active L₂Pd(0) complex. If the solution remains brown or turns black, oxygen contamination has occurred; abort and restart.

Step 3: Assembly

  • Transfer the pre-activated catalyst solution to the microwave vial containing the substrates.

  • Add additional degassed 1,4-dioxane to reach a substrate concentration of 0.1 M.

  • Seal the vial with a Teflon-lined crimp cap under a strict argon atmosphere.

Step 4: Microwave Irradiation

  • Irradiate the vial in a dedicated microwave synthesizer at 100°C for 15 minutes.

Self-Validation Check: Post-reaction, the mixture should remain a homogeneous yellow/orange color with suspended inorganic salts. The presence of a metallic mirror on the vial walls indicates catalyst crash-out (Pd black), suggesting inadequate ligand loading or oxygen ingress during sealing.

Step 5: Workup

  • Dilute the crude mixture with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: nih.gov
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines Source: benchchem.com
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: mdpi.com
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines Source: benchchem.com

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Chloropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical chemists struggling with the chromatographic behavior of fused nitrogen heterocycles. 5-Chloropyrido[3,4-d]pyrimidine derivatives are highly valuable scaffolds in 1[1]. However, their multiple basic nitrogen atoms make them notoriously prone to severe peak tailing in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these issues, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Mechanistic Causality: The Silanol Interaction

To fix a problem, we must first understand its physical chemistry. The pyrido[3,4-d]pyrimidine core contains multiple electron-rich nitrogen atoms. In a standard silica-based C18 column, the stationary phase is never 100% functionalized; residual silanol groups (Si-OH) remain exposed on the silica surface.

At a mid-range pH (pH 4.0 - 8.0), these silanols deprotonate to form negatively charged silanate ions (Si-O⁻). Simultaneously, the basic nitrogens on the pyrido-pyrimidine ring protonate to form cations. This creates a strong2[2]. The analyte molecules experience multiple retention mechanisms (hydrophobic partitioning + ionic attraction), causing the trailing edge of the peak to elute slower than the bulk of the sample, which 3[3].

Mechanism A 5-Chloropyrido[3,4-d]pyrimidine (Basic Nitrogens) B Mid-pH Mobile Phase (pH 4.0 - 8.0) A->B C Protonated Analyte (Cation) B->C D Deprotonated Silanols (Si-O⁻) B->D E Secondary Ion-Exchange Interaction C->E D->E F Peak Tailing (As > 1.5) E->F

Mechanistic pathway of secondary silanol interactions leading to peak tailing.

Diagnostic Workflow & Experimental Protocols

To resolve this, we must systematically eliminate the secondary retention mechanisms. We utilize a three-pronged approach: pH optimization, stationary phase selection, and mobile phase additives.

Workflow S1 Assess Mobile Phase pH S2 Lower pH < 3.0 (Protonate Silanols) S1->S2 Acidic compatible S3 Raise pH > 9.0 (Deprotonate Analyte) S1->S3 Basic compatible S4 Check Column Chemistry S2->S4 Tailing persists S3->S4 Tailing persists S5 Switch to Endcapped or Polar-Embedded C18 S4->S5 S6 Add Amine Modifier (e.g., 0.1% TEA) S4->S6 If column switch fails

Step-by-step workflow to mitigate secondary silanol interactions.

Protocol 1: pH Suppression Strategy (Low pH)

Causality: Lowering the pH below the pKa of the residual silanols (pKa ~3.5-4.5) forces them into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[2].

  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic acid (TFA) to LC-MS grade water (Yields pH ~2.0).

  • Prepare Mobile Phase B: Add 0.1% TFA to LC-MS grade Acetonitrile.

  • Column Verification: Ensure your column is stable at low pH (e.g., use an ethylene-bridged hybrid (BEH) silica or a sterically protected C18).

  • Execution: Run your standard gradient. The 5-chloropyrido[3,4-d]pyrimidine will be fully protonated, but because the silanols are neutralized, tailing is eliminated.

Protocol 2: Stationary Phase Optimization

Causality: Modern "Type B" high-purity silica has fewer trace metals and a more uniform silanol distribution. 4 with short-chain silanes (e.g., trimethylsilane)[4].

  • Selection: Replace standard unendcapped C18 columns with a fully endcapped C18 or a polar-embedded column (e.g., amide-C18).

  • Mechanism Validation: Polar-embedded groups create a local hydrogen-bonding layer that sterically and electronically shields basic analytes from the underlying silica surface.

Protocol 3: Silanol Masking with Amine Modifiers

Causality: If a mid-pH must be used (e.g., for compound stability), adding a sacrificial basic modifier like Triethylamine (TEA) competitively5, shielding the analyte[5].

  • Preparation: Prepare a 0.1% (v/v) TEA solution in your aqueous mobile phase.

  • Adjustment: Adjust the pH to 6.5 - 7.0 using phosphoric acid or acetic acid.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the TEA-modified mobile phase to ensure complete saturation of the active silanol sites.

  • Analysis: Inject the sample. (Note: TEA causes severe ion suppression in MS; use this protocol strictly for UV-Vis/PDA detection).

Quantitative Data Summary

The following table summarizes the expected Asymmetry Factors ( As​ ) for a typical 5-Chloropyrido[3,4-d]pyrimidine derivative under various chromatographic conditions. An ideal As​ is 1.0; values > 1.5 indicate significant tailing that compromises integration and resolution[2].

Column TypeMobile Phase pHAdditiveExpected Asymmetry ( As​ )Mechanism of Action
Standard Type A C186.5 (Ammonium Acetate)None2.8 - 3.5Unshielded ion-exchange with active silanols.
Standard Type B C186.5 (Ammonium Acetate)None1.8 - 2.2Reduced trace metals, but silanols still ionized.
Standard Type B C186.5 (Ammonium Acetate)0.1% TEA1.1 - 1.3TEA competitively masks active silanol sites.
Endcapped C182.0 (0.1% TFA)None1.0 - 1.2Silanols protonated (neutralized); steric shielding.
Hybrid Silica (BEH)10.0 (Ammonium Hydroxide)None1.0 - 1.1Analyte deprotonated (neutralized); no ionic attraction.

Frequently Asked Questions (FAQs)

Q: I switched to a low pH mobile phase (0.1% Formic Acid), but my 5-Chloropyrido[3,4-d]pyrimidine peak is still tailing. Why? A: Formic acid is a relatively weak acid (pKa 3.75) and may not sufficiently lower the pH to fully protonate all highly acidic silanol sites on older columns. Furthermore, formic acid is a weak ion-pairing agent. Try switching to 0.1% TFA, which provides a lower pH (~2.0) and acts as a strong ion-pairing agent, effectively neutralizing the positive charge on the basic nitrogens of your analyte.

Q: Can column overload cause tailing even if my chemistry is optimized? A: Yes. If the chemical interactions are resolved but tailing persists, you may be experiencing 2[2]. Basic compounds often have lower loading capacities on reverse-phase columns. Self-Validation Step: Dilute your sample by 10x and reinject. If the peak shape improves and becomes symmetrical, column overload was the culprit.

Q: Why does my peak tailing get progressively worse as the column ages? A: Over time, the bonded phase (e.g., C18 ligands) and the endcapping reagents hydrolyze and cleave from the silica support, especially if operated at the extremes of the column's pH range. This exposes fresh, highly active silanol groups. If a previously robust method suddenly exhibits tailing, it is a self-validating indicator of 4[4].

Q: I am using LC-MS for my drug development workflow. Can I use Triethylamine (TEA) to fix the tailing? A: Absolutely not. TEA is highly discouraged for LC-MS applications. It causes severe ion suppression in positive electrospray ionization (+ESI) and contaminates the mass spectrometer, leading to persistent background noise. For LC-MS, rely on stationary phase chemistry (e.g., polar-embedded or hybrid silica columns) and MS-compatible buffers (e.g., ammonium formate at pH 3.0 or ammonium bicarbonate at pH 10.0).

References

  • Troubleshooting Peak Tailing in LC | High Performance Liquid Chrom
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders
  • Home | HPLC Calculator (Endcapped columns & silanol interactions) Khemit
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies PMC (N
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines RSC Publishing

Sources

Validation & Comparative

A Comparative Guide to the LC-MS/MS Validation of 5-Chloropyrido[3,4-d]pyrimidine for Purity and Stability Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth analysis of the development and validation of a stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the purity and stability assessment of 5-Chloropyrido[3,4-d]pyrimidine. As a critical intermediate in the synthesis of pharmacologically active molecules, particularly as antagonists for chemokine receptors like CXCR2, ensuring its purity and understanding its degradation profile is paramount for drug development and quality control.[1][2] This document details the causality behind experimental choices, presents a robust validation framework in accordance with International Council for Harmonisation (ICH) guidelines, and compares the method's performance against other potential analytical approaches. The protocols and data herein serve as a self-validating system, demonstrating the method's fitness for its intended purpose in a regulated research and development environment.

The Analytical Imperative: Why LC-MS/MS for 5-Chloropyrido[3,4-d]pyrimidine?

5-Chloropyrido[3,4-d]pyrimidine (MW: 165.58 g/mol ) is a heterocyclic aromatic compound whose reactivity is dominated by the chloro-substituent, making it a versatile building block.[3][4] However, this reactivity also implies potential instability and the formation of process-related impurities or degradants. A reliable analytical method must therefore offer both high sensitivity to detect trace-level impurities and high specificity to distinguish the parent molecule from structurally similar compounds.

Comparison of Analytical Techniques:

TechniqueSpecificitySensitivityThroughputRationale for Selection
HPLC-UV ModerateModerateHighWhile useful for routine purity checks, it may fail to distinguish between co-eluting species with similar chromophores, a significant risk when analyzing degradation samples.
GC-MS HighHighModerateNot suitable due to the low volatility and potential thermal lability of the pyridopyrimidine scaffold.
LC-MS/MS Very HighVery HighHighSelected Method. Offers unparalleled specificity through the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) and high sensitivity, making it ideal for identifying and quantifying trace impurities and degradation products.[5] Its compatibility with a wide range of chromatographic conditions makes it the gold standard for developing stability-indicating methods.

The choice of LC-MS/MS is a strategic one, grounded in the need to build a robust, reliable, and defensible analytical procedure that aligns with the stringent requirements of regulatory bodies like the FDA and EMA.[6][7]

Method Development: A Mechanistic Approach

A successful analytical method is not accidental; it is the result of a systematic optimization process rooted in the physicochemical properties of the analyte.

Chromatographic Separation (LC)

The primary objective is to achieve a sharp, symmetrical peak for 5-Chloropyrido[3,4-d]pyrimidine, well-resolved from any potential impurities or degradants.

  • Column Chemistry: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) was selected. The nonpolar stationary phase effectively retains the aromatic pyridopyrimidine core via hydrophobic interactions, providing excellent separation capabilities for compounds of this class.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) was employed. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent protonation of the analyte for robust ionization in the mass spectrometer, and it improves peak shape by minimizing tailing. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.

Mass Spectrometric Detection (MS/MS)

The goal is to establish a highly selective and sensitive detection method using the principles of tandem mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode was selected. The multiple nitrogen atoms in the pyridopyrimidine ring are readily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ signal at m/z 166.0.

  • Fragmentation and MRM Selection: To understand the fragmentation pathway, the [M+H]⁺ ion was subjected to collision-induced dissociation (CID). Based on known fragmentation patterns of pyridopyrimidine and related heterocyclic systems, the primary fragmentation involves the loss of neutral molecules like HCN.[8][9] This mechanistic understanding allows for the rational selection of product ions for MRM transitions, ensuring the chosen transitions are specific to the analyte.

G cluster_ms MS1: Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) cluster_ms2 MS2: Product Ion Scanning parent 5-Chloropyrido[3,4-d]pyrimidine [M+H]⁺ m/z 166.0 collision Collision with Argon Gas parent->collision Isolation product1 Product Ion 1 [M+H - HCN]⁺ m/z 139.0 (Quantitative) collision->product1 Fragmentation product2 Product Ion 2 [M+H - Cl]⁺ m/z 131.0 (Qualitative) collision->product2 Fragmentation G cluster_stress Forced Degradation Conditions (ICH Q1A) parent 5-Chloropyrido[3,4-d]pyrimidine (Stock Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (0.1 M NaOH, 60°C) parent->base ox Oxidation (3% H₂O₂, RT) parent->ox therm Thermal (80°C, Solid State) parent->therm photo Photolytic (ICH Q1B Light Exposure) parent->photo analysis LC-MS/MS Analysis (Purity & Degradant Profiling) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: Workflow for the forced degradation study of 5-Chloropyrido[3,4-d]pyrimidine.

Forced Degradation Results Summary:

Stress Condition% DegradationObservations
Acidic (0.1 M HCl) ~15%One major degradation product observed at a shorter retention time.
Basic (0.1 M NaOH) ~25%Significant degradation, with two primary degradation products. Likely hydrolysis of the chloro group to a hydroxyl group.
Oxidative (3% H₂O₂) ~8%Minor degradation, suggesting relative stability to oxidation.
Thermal (80°C) < 2%The compound is highly stable in its solid form under thermal stress.
Photolytic (ICH Q1B) < 2%The compound is not significantly photosensitive.

In all stressed samples, the method successfully separated the degradation products from the parent peak, confirming its stability-indicating capability. The most significant degradation pathway appears to be hydrolysis, particularly under basic conditions.

Detailed Experimental Protocols

LC-MS/MS System and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

  • Column: Phenomenex Kinetex® C18 (100 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

  • Ionization Source: ESI, Positive Mode.

  • MRM Transitions: 166.0 → 139.0 (CE: 25 V), 166.0 → 131.0 (CE: 35 V).

Forced Degradation Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of 5-Chloropyrido[3,4-d]pyrimidine in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.2 M NaOH. Dilute to a final concentration of ~10 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.2 M HCl. Dilute to a final concentration of ~10 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~10 µg/mL.

  • Thermal Degradation: Store 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of ~10 µg/mL.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. Dissolve and dilute to a final concentration of ~10 µg/mL.

  • Analysis: Analyze all samples alongside an unstressed control sample using the validated LC-MS/MS method.

Conclusion

This guide has detailed the systematic development and comprehensive validation of a novel, stability-indicating LC-MS/MS method for the analysis of 5-Chloropyrido[3,4-d]pyrimidine. The method demonstrates exceptional specificity, accuracy, precision, and sensitivity, meeting all acceptance criteria set forth by the ICH Q2(R2) guidelines. [10][11]The successful execution of forced degradation studies confirms its utility for stability testing, providing crucial insights into the compound's degradation pathways. [12]Compared to less specific methods like HPLC-UV, this LC-MS/MS procedure provides a significantly higher level of confidence in data integrity, which is essential for regulatory submissions and ensuring the quality of active pharmaceutical ingredients and their intermediates.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Arciniegas, S. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Abdel-Wahab, B. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 4(2), 25-34.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • SciELO. (2018). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Bioanalytical Labs. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Singh, P., & Kaur, J. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1021-1025.
  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 526-530.
  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part V. Fragmentation of Some Pyridopyrimidin-4(3H)-ones and Pyridopyrimidine-2,4(IHf3H)-diones induced by Electron Impact. Journal of the Chemical Society B: Physical Organic, 513-517.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Journal of the Chemical Society B: Physical Organic. (1969). ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.
  • Research Journal of Pharmacy and Technology. (2019). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide.
  • PubMed. (2021, May 19). Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome.
  • MDPI. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • PMC. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ChemicalBook. (2025, October 23). 2,4,6,8-TETRACHLOROPYRIMIDO[5,4-D]PYRIMIDINE.
  • Fluorochem. (n.d.). 4-Chloropyrido[3,4-d]pyrimidine.
  • ResearchGate. (n.d.). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • PMC. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • EvitaChem. (n.d.). Buy 8-Chloropyrido[3,4-d]pyrimidine.
  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
  • MDPI. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines.

Sources

The Cutting Edge of Cancer Therapy: A Comparative Guide to 5-Chloropyrido[3,4-d]pyrimidine-based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) remains a pivotal target.[1][2] Its dysregulation is a known driver in a variety of cancers, making the development of potent and selective EGFR inhibitors a cornerstone of modern oncology research.[2][3] Among the promising scaffolds under investigation, the 5-Chloropyrido[3,4-d]pyrimidine core has emerged as a platform for designing novel and effective EGFR tyrosine kinase inhibitors (TKIs).

This guide provides a comprehensive comparison of the efficacy of various 5-Chloropyrido[3,4-d]pyrimidine-based EGFR inhibitors, supported by experimental data from peer-reviewed studies. We will delve into their mechanism of action, structure-activity relationships, and the experimental workflows used to evaluate their potency, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising class of compounds.

The Rationale: Targeting EGFR with Pyrido[3,4-d]pyrimidines

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs incorporating this heterocyclic system.[1][4] The fusion of a pyridine ring to the pyrimidine core, creating the pyridopyrimidine structure, offers a versatile template for developing ATP-competitive inhibitors that can be tailored for high potency and selectivity against EGFR.[5][6] The addition of a chlorine atom at the 5-position of the pyridopyrimidine ring can further enhance binding affinity and modulate the physicochemical properties of the inhibitor.

The primary mechanism of action for these inhibitors is the competitive binding to the ATP-binding pocket of the EGFR kinase domain.[1] This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cell proliferation, survival, and metastasis.[1][2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 RAS RAS P1->RAS PI3K PI3K P1->PI3K P2->RAS P2->PI3K P3->RAS P3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Chloropyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR Signaling Pathway and Inhibition by 5-Chloropyrido[3,4-d]pyrimidine-based Inhibitors.

Comparative Efficacy: A Data-Driven Analysis

The true measure of an EGFR inhibitor lies in its potency against both wild-type and mutant forms of the receptor, as well as its selectivity over other kinases. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. Below is a comparative summary of the in vitro activity of various 5-Chloropyrido[3,4-d]pyrimidine-based EGFR inhibitors, compiled from multiple studies.

Compound IDTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Compound A EGFRL858R1.1HCC8270.04[7]
EGFRL858R/T790M34H19750.04[7]
EGFRL858R/T790M/C797S7.2--[7]
Compound B1 EGFRL858R/T790M13H19750.087[8]
Compound 25h EGFRL858R1.7HCC8270.025[9]
EGFRL858R/T790M23.3H19750.49[9]
Compound 8a EGFRWT99PC-3-[10]
EGFRT790M123--[10]
Erlotinib EGFRWT-PC-90.007[11]
EGFRL858R-H32550.012[11]
Osimertinib EGFRExon 19 del-PC-9-[11]
EGFRL858R/T790M-H1975-[11]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. Erlotinib and Osimertinib are included as established reference compounds.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 5-Chloropyrido[3,4-d]pyrimidine inhibitors are intricately linked to the nature and position of substituents on the core scaffold. Key SAR observations from the literature include:

  • The 4-Anilino Moiety: Substitutions on the 4-anilino ring play a crucial role in binding to the hinge region of the EGFR kinase domain. The presence of small hydrophobic groups at the 3- and 4-positions of the aniline ring often enhances inhibitory activity.

  • The 6-Position: The 6-position of the pyridopyrimidine ring is a key vector for introducing solubilizing groups or moieties that can form additional interactions within the ATP-binding site. For instance, the incorporation of an acrylamide group at this position can lead to irreversible covalent binding to a cysteine residue (Cys797) in the active site, a strategy employed to overcome certain resistance mutations.[9]

  • The 2-Position: Modifications at the 2-position can influence the overall conformation of the inhibitor and its interactions with the solvent-exposed region of the active site.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel EGFR inhibitors requires a standardized set of in vitro and in vivo assays. Here, we outline the fundamental experimental workflows.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

IC50_Workflow cluster_workflow In Vitro Kinase Assay Workflow A Prepare Assay Plate: - Recombinant EGFR Enzyme - Kinase Buffer - Test Compound (serial dilutions) B Initiate Reaction: Add ATP and Substrate (e.g., poly(Glu, Tyr)) A->B C Incubate at 37°C B->C D Stop Reaction & Detect Phosphorylation (e.g., ELISA, Luminescence) C->D E Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 value D->E

Caption: A generalized workflow for determining the IC50 value of an EGFR inhibitor.

Detailed Steps:

  • Plate Preparation: In a 96-well plate, add the recombinant EGFR enzyme (wild-type or mutant) and the kinase assay buffer.

  • Compound Addition: Add the 5-Chloropyrido[3,4-d]pyrimidine-based inhibitor in a series of dilutions to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).[2]

  • Incubation: Incubate the plate at a controlled temperature (typically 30-37°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cellular Proliferation Assay

This assay assesses the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on EGFR signaling.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCC827, H1975) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-Chloropyrido[3,4-d]pyrimidine-based inhibitor.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay, which quantifies metabolic activity.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy in a living organism, patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are employed.[12][13]

Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow A Implant Human Cancer Cells/Tumor Fragment into Immunocompromised Mice B Allow Tumors to Establish and Reach a Predefined Size A->B C Randomize Mice into Treatment and Control Groups B->C D Administer Test Compound (e.g., oral gavage, IP injection) and Vehicle Control C->D E Monitor Tumor Growth and Animal Well-being (e.g., caliper measurements, body weight) D->E F Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Western Blot E->F

Caption: A typical workflow for evaluating EGFR inhibitor efficacy in a xenograft mouse model.

Detailed Steps:

  • Tumor Implantation: Human cancer cells (e.g., A431, H1975) are injected subcutaneously into immunocompromised mice.[14][15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the 5-Chloropyrido[3,4-d]pyrimidine-based inhibitor (administered orally or via injection) or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting to assess target engagement and downstream signaling inhibition.

Conclusion and Future Directions

The 5-Chloropyrido[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of next-generation EGFR inhibitors. The data compiled in this guide demonstrates their potential to achieve high potency against clinically relevant EGFR mutations, including those that confer resistance to earlier-generation TKIs. The versatility of this chemical scaffold allows for fine-tuning of the inhibitor's properties to optimize efficacy, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the development of inhibitors with improved activity against the C797S resistance mutation, which remains a significant clinical challenge. Additionally, exploring the combination of these inhibitors with other targeted therapies or immunotherapies holds the potential to further enhance their anti-tumor efficacy and overcome resistance mechanisms. The rigorous application of the experimental protocols outlined in this guide will be essential in advancing the most promising 5-Chloropyrido[3,4-d]pyrimidine-based EGFR inhibitors from the laboratory to the clinic.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. [Link]

  • EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models. Mayo Clinic. [Link]

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. PubMed. [Link]

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists. PubMed. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PMC. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

  • In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. PMC. [Link]

  • IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. ResearchGate. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. [Link]

  • Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. Annals of Translational Medicine. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. ACS Publications. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

  • Synthesis and Biological Evaluation of Irreversible EGFR Tyrosine Kinase Inhibitors Containing pyrido[3,4-d]pyrimidine Scaffold. PubMed. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [Link]

  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. J-Stage. [Link]

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. PMC. [Link]

  • Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloropyrido[3,4-d]pyrimidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper handling and disposal of specialized chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the well-being of our colleagues and environment. This guide provides an in-depth, procedural framework for the safe disposal of 5-Chloropyrido[3,4-d]pyrimidine, a chlorinated heterocyclic compound.

In the absence of a specific Safety Data Sheet (SDS) for this exact molecule in the provided search results, established principles of chemical safety dictate that it must be handled as a hazardous substance. This protocol is synthesized from best practices for structurally similar chlorinated pyridine and pyrimidine compounds and general hazardous waste management guidelines from leading research institutions and regulatory bodies.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the potential risks is essential. Based on data from analogous chemical structures, such as 5-Chloropyrimidine and other chlorinated heterocycles, we must assume 5-Chloropyrido[3,4-d]pyrimidine presents several hazards.

Anticipated Hazard Profile
  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[3]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is risk mitigation. Each piece of equipment forms a barrier between you and the potential hazard.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][4] This is non-negotiable to prevent contact with splashes or fine particles that can cause serious eye damage.

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[5]

  • Body Protection: A standard lab coat is required to protect against skin contact.[1]

  • Engineering Controls: All handling and waste packaging of 5-Chloropyrido[3,4-d]pyrimidine must be conducted within a properly functioning laboratory chemical fume hood.[6] This control is primary; it captures aerosols and dust at the source, protecting your respiratory system. Ensure an emergency eyewash station and safety shower are accessible.[6]

Control MeasureSpecificationRationale
Engineering Chemical Fume HoodMinimizes inhalation exposure to dusts or vapors.
PPE: Eyes Safety Goggles (EN 166)Protects against splashes and airborne particles.
PPE: Hands Chemical-Resistant GlovesPrevents dermal absorption and skin irritation.
PPE: Body Lab CoatProtects skin from accidental contact.

Part 2: Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to create a closed-loop, verifiable system for waste management, from the point of generation to the final handoff to your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents potentially violent chemical reactions and ensures the waste is routed to the correct treatment facility.

  • Classification: All materials that have come into contact with 5-Chloropyrido[3,4-d]pyrimidine are to be considered hazardous waste.[7][8] This includes:

    • Residual or unused solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, wipes).

    • The first rinseate from any contaminated glassware.[7] Subsequent rinses may be permissible for drain disposal, but the initial rinse must be captured.[7]

  • Segregation: Do not mix 5-Chloropyrido[3,4-d]pyrimidine waste with other waste streams unless compatibility is certain.[9][10] Specifically, keep it separate from strong oxidizing agents and acids.[2][6] As a chlorinated organic compound, it should be collected in a container designated for halogenated organic waste .[11][12]

Step 2: Waste Collection and Container Management

The integrity of your waste container is your primary defense against a release.

  • Solid Waste: Collect unused reagent and contaminated dry materials (gloves, wipes) in a durable, sealable plastic bag or container. This container should then be placed inside a larger, rigid hazardous waste container.

  • Liquid Waste: Collect solutions containing 5-Chloropyrido[3,4-d]pyrimidine in a designated, chemically compatible waste container (e.g., a high-density polyethylene carboy).[7][13]

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.[14]

Container Requirements:

  • Compatibility: The container must be chemically compatible with the waste.[13]

  • Condition: Use only containers that are in good condition, free from cracks or defects.[13]

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[7][13] Never leave a funnel in an open waste container.[13]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[11][15]

Step 3: Rigorous Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • As soon as the first drop of waste is added, the container must be labeled.[14]

  • The label must clearly state the words "Hazardous Waste" .[9][13]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[13]

    • Example: "Hazardous Waste: 5-Chloropyrido[3,4-d]pyrimidine (~5%), Methanol (95%)"

  • Include the location (building and room number) where the waste was generated.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[8][13]

  • Store liquid waste containers within a secondary containment tray or tub to contain any potential leaks.[8] Incompatible wastes must not be stored in the same secondary container.[8]

  • Regulations limit the volume of waste that can be stored in an SAA (typically a maximum of 55 gallons of hazardous waste).[8][9]

Step 5: Arranging for Final Disposal
  • Once your waste container is 90% full, or if you are finished generating that waste stream, arrange for a pickup from your institution's EHS office.[10][13]

  • Follow your institution's specific procedures for requesting a chemical waste pickup, which is often done through an online system.[10]

  • There is typically no direct charge to the laboratory for the disposal of hazardous waste generated from research activities.[13]

Part 3: Emergency Spill Protocol

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[6]

  • Collection: Carefully sweep or scoop the absorbent material into a sealable container.

  • Labeling and Disposal: Label the container as "Hazardous Waste" with the contents clearly identified and dispose of it according to the protocol above.

  • Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's EHS emergency line immediately.[6]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloropyrido[3,4-d]pyrimidine waste.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposition A Generation of Waste (Solid, Liquid, Sharps) Contaminated with 5-Chloropyrido[3,4-d]pyrimidine B Is the waste hazardous? A->B C Segregate as Halogenated Organic Waste B->C Yes D Select Compatible & Closed Container C->D E Solid Waste D->E F Liquid Waste D->F G Sharps Waste D->G H Affix 'Hazardous Waste' Label with Full Chemical Name & % E->H F->H G->H I Store in Secondary Containment in a Designated SAA H->I J Is container >90% full? I->J K Request Pickup from Institutional EHS J->K Yes L Continue Accumulation J->L No L->I

Caption: Waste Disposal Workflow for 5-Chloropyrido[3,4-d]pyrimidine.

References

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Pyridine. (n.d.). University of Washington Environmental Health & Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University.
  • Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices. (2023, June 10). Government of Canada. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Siegen.
  • Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. (n.d.). U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling 5-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Chloropyrido[3,4-d]pyrimidine

Executive Summary & Chemical Profile

5-Chloropyrido[3,4-d]pyrimidine is a highly reactive, electron-deficient fused bicyclic heterocycle. In drug discovery and medicinal chemistry, it serves as a critical electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr) reactions, typically reacting with amines or thiols to synthesize kinase inhibitors and other bioactive molecules[1].

However, the exact chemical properties that make it synthetically valuable—its extreme electrophilicity and the lability of the C-Cl bond—also render it a significant occupational hazard. The electron-withdrawing nature of the pyrido-pyrimidine core highly activates the chlorine atom at the 5-position. Biologically, this means the compound can readily react with nucleophilic residues (e.g., cysteine, lysine) on skin proteins and enzymes, leading to severe irritation, sensitization, and potential toxicity upon contact[2]. Furthermore, exposure to ambient moisture causes slow hydrolysis of the C-Cl bond, releasing corrosive hydrogen chloride (HCl) gas and degrading the reagent.

Hazard Assessment & Quantitative Data

Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling this compound requires strict adherence to a Chemical Hygiene Plan (CHP)[3]. The table below summarizes the extrapolated hazard profile based on reactive chloropyrimidine derivatives.

Table 1: Physical and Hazard Profile

ParameterSpecification / GHS ClassificationCausality / Chemical Rationale
Physical State Solid (Crystalline Powder)Prone to aerosolization and dust formation during weighing.
Acute Toxicity H302, H312, H332 (Harmful)Electrophilic core reacts with biological nucleophiles upon absorption[2].
Skin/Eye Hazard H315 (Irritant), H319 (Severe Eye Irritant)Rapid reaction with mucosal membranes; potential for irreversible eye damage[2].
Stability Moisture-sensitiveHydrolyzes in the presence of water to release corrosive HCl gas.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly reactive heterocycles in solution. The following matrix outlines the required PPE and the scientific rationale behind each choice.

Table 2: Required PPE and Causality

PPE CategoryRequired EquipmentCausality / Field-Proven Insight
Hand Protection Double-gloving (Nitrile over Nitrile) OR Butyl Rubber gloves.Critical: SNAr reactions utilize polar aprotic solvents (e.g., DMF, DMSO)[4]. These solvents rapidly permeate standard 0.11mm nitrile gloves, acting as a carrier that transports the toxic 5-Chloropyrido[3,4-d]pyrimidine directly through the skin barrier.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Safety glasses leave the orbital cavity vulnerable to aerosolized dust during weighing or solvent splashing during reaction quenching.
Body Protection Flame-retardant (FR) lab coat, fully buttoned.Prevents dust accumulation on street clothing. FR material is required as SNAr reactions may involve flammable solvents or pyrophoric bases.
Respiratory Fume hood (Face velocity: 80-120 fpm).Prevents inhalation of both the aerosolized powder and any HCl gas generated via ambient hydrolysis[3].

Operational Workflow: SNAr Reaction Protocol

The following self-validating protocol details the safe execution of an SNAr reaction using 5-Chloropyrido[3,4-d]pyrimidine and a primary amine.

Step 1: Environmental Setup and Transfer

  • Purge the reaction vessel with inert gas (Argon or N2) to eliminate ambient moisture.

  • Ensure the fume hood sash is positioned at the certified working height.

  • Weigh the 5-Chloropyrido[3,4-d]pyrimidine directly inside the fume hood using an enclosed analytical balance or a static-reducing weigh boat to prevent powder aerosolization.

Step 2: Reagent Solubilization

  • Dissolve the compound in anhydrous DMF or DMSO. Safety Check: Ensure butyl rubber gloves or double-nitrile gloves are worn during this step due to the high skin-permeation risk of the solvent[4].

  • Add the selected amine nucleophile and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the HCl byproduct generated during the substitution.

Step 3: Reaction Execution

  • Stir the reaction at the designated temperature (often room temperature to 80°C, depending on the amine's nucleophilicity).

  • Monitor the reaction via LC-MS or TLC. Keep the vessel sealed under inert atmosphere to prevent moisture ingress.

Step 4: Safe Quenching

  • Once the reaction is complete, cool the vessel to 0°C.

  • Causality of Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO3). The unreacted 5-Chloropyrido[3,4-d]pyrimidine contains a highly labile C-Cl bond. The mild base safely hydrolyzes any residual electrophile into its corresponding, relatively inert pyridopyrimidinone, neutralizing the hazard before downstream extraction.

Process Visualization

G N1 Inert Storage (Argon/N2) N2 PPE Donning (Barrier Gloves) N1->N2 N3 Fume Hood Transfer N2->N3 N4 SNAr Reaction (Avoid DMF contact) N3->N4 N5 Aqueous Quench (NaHCO3) N4->N5 N6 Halogenated Waste N5->N6

Operational workflow for the safe handling and processing of 5-Chloropyrido[3,4-d]pyrimidine.

Emergency Response & Disposal Plan

In the event of an operational failure, immediate, procedural action is required to mitigate exposure.

Solid Spill Management:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don a P100 particulate respirator if the spill is outside the fume hood.

  • Contain: Do not dry sweep. Cover the powder with damp sand or a commercial absorbent pad lightly moistened with water to prevent dust generation.

  • Collect: Use a non-sparking plastic scoop to transfer the material into a sealable, compatible waste container.

  • Decontaminate: Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to hydrolyze residual traces of the compound, followed by soap and water.

Waste Disposal:

  • Classification: All reaction mixtures, quenched aqueous layers, and contaminated PPE must be classified as Halogenated Organic Waste .

  • Storage: Store in clearly labeled, high-density polyethylene (HDPE) containers. Do not mix with strong acids or oxidizers.

  • Regulatory Compliance: Dispose of via an EPA-approved (or local equivalent) hazardous waste management facility in accordance with institutional Chemical Hygiene Plans[3].

References

  • Laboratory Safety Guidance - OSHA, Occupational Safety and Health Administration.
  • 2-Chloropyrimidine - Safety Data Sheet, ChemicalBook.
  • A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education - ACS Publications.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles, PMC.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。